Piperazinomycin

Catalog No.
S588498
CAS No.
83858-82-6
M.F
C18H20N2O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazinomycin

CAS Number

83858-82-6

Product Name

Piperazinomycin

IUPAC Name

(3S,6S)-13-oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H20N2O2/c21-17-6-3-13-8-15-11-19-14(10-20-15)7-12-1-4-16(5-2-12)22-18(17)9-13/h1-6,9,14-15,19-21H,7-8,10-11H2/t14-,15-/m0/s1

InChI Key

UOLONRFQMXQQFB-GJZGRUSLSA-N

SMILES

Array

Synonyms

piperazinomycin

Canonical SMILES

C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2

Isomeric SMILES

C1[C@H]2CN[C@@H](CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2

Piperazinomycin is a phenylpropanoid.
Piperazinomycin has been reported in Streptomyces abikoensis with data available.
from Streptoverticillium olivoreticuli subsp. neoenacticus; MF C18-H20-N2-O2; structure given in first source

Initial Discovery and Characterization of Piperazinomycin

Author: Smolecule Technical Support Team. Date: February 2026

Piperazinomycin is a lipophilic, antifungal antibiotic isolated from the fermentation broth of the actinobacterium Streptoverticillium olivoreticuli subsp. neoenacticus [1]. Its initial characterization revealed the following core properties:

Characterization Aspect Details
Producing Organism Streptoverticillium olivoreticuli subsp. neoenacticus [1]
Molecular Formula C~25~H~20~N~8~O~2~ [1]
Nature Basic and lipophilic [1]
Isolation Methods Extraction from mycelial cake with methanol; adsorption from broth onto Amberlite XAD-2 resin and elution with aqueous acetone [1]
Purification Methods Column chromatography on Sephadex LH-20 and Sephadex G-15, followed by preparative thin-layer chromatography (TLC) on silica gel [1]
Primary Activity Antifungal, particularly against yeasts and fungi like Trichophyton species [1]

Detailed Experimental Protocols

The original research outlines the key methodologies used for the isolation and purification of this compound. The workflow can be summarized as follows:

cluster_1 Isolation & Extraction cluster_2 Purification Fermentation Fermentation MycelialCake Mycelial Cake & Broth Filtrate Fermentation->MycelialCake Extraction Extraction & Adsorption MycelialCake->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification CrudeExtract->Purification PureAntibiotic Pure this compound Purification->PureAntibiotic a1 Mycelial Cake Extraction: Solvent: Methanol a3 Combined crude extracts a1->a3 a2 Broth Filtration & Adsorption: Resin: Amberlite XAD-2 Eluent: Aqueous Acetone a2->a3 b1 Step 1: Column Chromatography Stationary Phase: Sephadex LH-20 b2 Step 2: Column Chromatography Stationary Phase: Sephadex G-15 b1->b2 b3 Step 3: Preparative Thin-Layer Chromatography (TLC) Stationary Phase: Silica Gel b2->b3

This compound isolation and purification workflow.

  • Fermentation and Initial Isolation: The antibiotic was produced by fermenting the Streptoverticillium strain. Following fermentation, the culture broth was separated into mycelial cake and filtrate. This compound was extracted directly from the mycelial cake using methanol. Concurrently, the compound was recovered from the aqueous broth filtrate by adsorption onto Amberlite XAD-2 resin, followed by elution with aqueous acetone [1].
  • Purification Process: The combined crude extracts were purified through a multi-step process. The initial purification used column chromatography on Sephadex LH-20, a gel filtration media suitable for lipophilic compounds. This was followed by a second chromatography step on Sephadex G-15, which has a finer separation range. The final purification was achieved using preparative thin-layer chromatography (TLC) on silica gel [1].
  • Characterization Techniques: The high-resolution mass spectrometry analysis determined its molecular formula. The basic and lipophilic nature was confirmed by its ability to be extracted into methyl isobutyl ketone at alkaline pH [1].

Biosynthetic Context and Significance

While the search results do not detail this compound's specific signaling pathway, they place it within a fascinating biosynthetic family. This compound is derived from a di-tyrosine piperazine precursor [2]. A key step in its biosynthesis involves a cytochrome P450 enzyme that creates a strained phenyl ether crosslink between the tyrosine-derived aromatic rings [2]. This places this compound in the same structural family as other strained peptide natural products like mycocyclosin and herquline A, whose biosynthetic pathways have been studied in more detail [2].

The piperazine ring, a core structural feature, is widely recognized in drug discovery for improving water solubility, oral bioavailability, and target affinity due to its two nitrogen atoms, which provide a large polar surface area and capacity for hydrogen bonding [3].

Antifungal Activity Profile

The initial biological evaluation identified its promising antifungal properties, summarized in the table below.

Activity Target Organisms Notes
Antifungal & Anti-yeast Fungi and yeasts [1] Broad-spectrum activity against multiple species.
Potent Anti-Trichophyton Trichophyton species [1] Highlighted as a particularly sensitive target.

Research Gaps and Future Directions

The information available today is primarily from its initial 1982 discovery. Key areas for further research include:

  • Molecular Mechanism of Action: How exactly does this compound inhibit or kill fungal cells? The target pathway remains unknown.
  • Detailed Biosynthetic Pathway: The complete set of genes and enzymes involved in its production has not been fully elucidated in the available literature.
  • Chemical Synthesis: Efficient synthetic routes could enable the production of analogs for Structure-Activity Relationship (SAR) studies.

References

Streptoverticillium olivoreticuli subsp. neoenacticus fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation and Product Overview

The subspecies Streptoverticillium olivoreticuli subsp. neoenacticus (also referred to as Strain H 829-MY 10) is known for producing specific antifungal antibiotics [1] [2]. The table below summarizes the key products and their biological activities.

Antibiotic Name Producing Subspecies Nature / Type Primary Biological Activity
Neo-enactin [1] [2] S. olivoreticuli subsp. neoenacticus Basic antibiotic Strong antifungal activity; potentiates (enhances) the effect of polyene antifungal antibiotics [1] [2].
Piperazinomycin [3] S. olivoreticuli subsp. neoenacticus Basic, lipophilic antibiotic; molecular formula C₁₈H₂₀N₂O₂ [3] Inhibitory activity against fungi and yeasts, particularly against Trichophyton species [3].

Detailed Fermentation and Extraction Protocol

Based on the studies for neo-enactin and this compound, here is a detailed methodology for the fermentation and downstream processing.

1. Fermentation and Initial Harvest

  • Strain Identification: The producing strain is identified as Streptoverticillium olivoreticuli subsp. neoenacticus (Strain H 829-MY 10) [1] [2].
  • Production Location: For neo-enactin, the antibiotic is found primarily in the cultured mycelia [1] [2]. This compound is found in both the mycelial cake and the broth filtrate [3].
  • Initial Harvest: The culture broth is processed to separate the mycelial cake from the broth filtrate [3] [1] [2].

2. Extraction and Purification The extraction protocols for both antibiotics share similarities, utilizing their basic nature. The following workflow integrates the methods for both compounds.

Start Fermentation Broth Step1 Separation Start->Step1 Step2 Mycelial Extraction (MeOH) Step1->Step2 Mycelial Cake Step3 Broth Filtration (Amberlite XAD-2) Step1->Step3 Broth Filtrate Step4 Alkaline Extraction (Ethyl Acetate or MIBK) Step2->Step4 Step3->Step4 Elute with Aq. Acetone Step5 Purification (Column Chromatography) Step4->Step5 Step6 Final Product Step5->Step6

The table below provides a quantitative comparison of the specific techniques used in the two original studies.

Process Step Method for Neo-enactin [1] [2] Method for this compound [3]
Mycelial Extraction Extraction with Methanol [1] [2]. Extraction with Methanol [3].
Broth Filtrate Processing Not detailed for the broth. Adsorption on Amberlite XAD-2 resin, followed by elution with aqueous acetone [3].
Alkaline Extraction Extracted with Ethyl Acetate at alkaline pH [1] [2]. Extracted with Methyl Isobutyl Ketone (MIBK) at alkaline pH [3].
Purification Partition chromatography on cellulose, eluted with ethyl acetate buffered at pH 8.0 [1] [2]. Column chromatography on Sephadex LH-20 and Sephadex G-15, followed by preparative TLC on silica gel [3].

Important Technical and Taxonomic Notes

  • Taxonomic Re-evaluation: The genus Streptoverticillium is now generally reclassified under the genus Streptomyces [4] [5]. You may find modern research and genomic data under the name Streptomyces olivoreticuli [6].
  • Strain Specificity: The production of neo-enactin and this compound is attributed to a specific new subspecies, neoenacticus.
  • Data Currency: The core fermentation protocols are from the 1970s and 1980s. While foundational, optimization using modern fermentation techniques and analytical methods is highly recommended.

References

Piperazinomycin mechanism of action study

Author: Smolecule Technical Support Team. Date: February 2026

Piperazine in Modern Medicinal Chemistry

The piperazine ring is a privileged structure in drug design. Its physicochemical properties—such as improving water solubility, oral bioavailability, and providing multiple sites for hydrogen bonding—make it a valuable scaffold for developing pharmacologically active agents [1]. It is the third most common nitrogen heterocycle in FDA-approved drugs [2].

Piperazine hybrids are a prominent strategy in anticancer research. The following table summarizes key findings from recent studies on piperazine-based hybrids with demonstrated anticancer activity.

Hybrid Compound Core Findings & Proposed Mechanisms Key Experimental Evidence Citation
4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles Potent growth inhibition of renal cell carcinoma (UO-31). Putative binding to key oncogenic proteins. NCI-60 screening, in silico Induced Fit Docking (IFD), Molecular Dynamics (MD) simulations. [3]
Benzothiazole-Piperazine Derivatives Cytotoxicity against A549 lung carcinoma and C6 glioma cells. Induction of apoptosis, caspase-3 activation, MMP-9 enzyme inhibition. In vitro cytotoxicity assays, apoptosis analysis, caspase-3 activity assay, MMP-9 inhibition assay. [4]
Quinoline-Based Piperazine Fluorinated Inhibitors Low nanomolar inhibitory activity against Fibroblast Activation Protein (FAP). High selectivity and metabolic stability. Enzymatic IC50 assays, selectivity panels, metabolic stability tests in liver microsomes. [5]

Experimental Protocols for Mechanism Study

For researchers investigating piperazine-based compounds, here are detailed methodologies for key experiments cited in the recent literature.

In Silico ADMET and Drug-Likeness Prediction

This computational analysis is a critical first step to assess a compound's potential as a drug candidate.

  • Procedure: Tools like SwissADME and QikProp are used to predict key parameters.
  • Key Parameters to Calculate:
    • Bioavailability Radar: A hexagonal plot evaluating lipophilicity, size, polarity, solubility, saturation, and flexibility [3].
    • BOILED-Egg Model: Predicts passive gastrointestinal absorption and brain-blood barrier penetration [3].
    • Drug-Likeness Filters: Check compliance with Lipinski's Rule of Five, Veber's rules, and others [3].
    • PAINS Filter: Screens for functional groups that may cause promiscuous activity in assays [3].
In Vitro Cytotoxicity and Antiproliferative Assays

These experiments determine a compound's ability to kill or inhibit the growth of cancer cells.

  • Standard Protocol (e.g., NCI-60 DTP): Compounds are tested against a panel of 60 human tumor cell lines. The results are reported as a Growth Percentage (GP) or GI50 (the concentration that causes 50% growth inhibition) [3].
  • Cell Lines Used: Common lines include A549 (lung carcinoma), C6 (glioma), and UO-31 (renal cell carcinoma) [4] [3].
  • Procedure: Cells are incubated with various concentrations of the test compound for a set period (e.g., 48 hours). Cell viability is measured via colorimetric methods like MTT or SRB assays [4].
Apoptosis and Enzyme Activity Assays

These protocols help elucidate the mechanism of cell death.

  • Apoptosis Induction via Flow Cytometry: Cells are stained with Annexin V-FITC and propidium iodide (PI) after treatment. This distinguishes live (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+) cell populations [4].
  • Caspase-3 Activation Assay: The activity of this key executioner enzyme of apoptosis is measured using a colorimetric or fluorimetric kit that detects the cleavage of a specific substrate [4].
  • MMP-9 Inhibition Assay: The inhibitory effect on the Matrix Metalloproteinase-9 enzyme, which is involved in cancer metastasis, can be evaluated using a gelatin zymography assay or a fluorimetric drug discovery kit [4].

Visualizing a Common Experimental Workflow

The diagram below illustrates a typical integrated protocol for evaluating a piperazine-based anticancer candidate, from initial design to mechanistic studies.

G Start Compound Design & Synthesis InSilico In Silico ADMET & Drug-Likeness Screening Start->InSilico  In silico filters InVitro In Vitro Cytotoxicity Assays (e.g., NCI-60) InSilico->InVitro  Promising candidates MechStudy Mechanism of Action Investigation InVitro->MechStudy  Active compounds SAR Structure-Activity Relationship (SAR) Analysis MechStudy->SAR  Mechanism data SAR->Start  Guides further design

Future Research Directions

Based on the trends in the literature, the following approaches are at the forefront of piperazine research:

  • Advanced Synthetic Techniques: Employing methods like photoredox C-H functionalization and biocatalytic C–H oxidation to directly modify the carbon atoms of the piperazine ring, creating new structural diversity and improving pharmacological properties [2] [6].
  • Targeted Protein Inhibition: The development of piperazine-based inhibitors for specific oncogenic targets, such as Fibroblast Activation Protein (FAP), demonstrates a move towards highly selective targeted therapy and diagnostic imaging [5].

References

Core Properties and Biological Activity of Piperazinomycin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics and antifungal activity of piperazinomycin as established in the original research.

Property Category Description
Producing Organism Streptoverticillium olivoreticuli subsp. neoenacticus [1]
Molecular Formula C~18~H~20~N~2~O~2~ (based on supplier data) [2]
Nature Basic and lipophilic antibiotic [1]
Antifungal Activity Shows inhibitory activity against fungi and yeasts [1].
Primary Specificity Especially active against Trichophyton species [1].

Original Experimental Protocols

The initial isolation, purification, and characterization of this compound involved a multi-step process as outlined below [1].

Fermentation and Initial Isolation
  • Fermentation: The antibiotic was produced by fermenting the Streptoverticillium strain in a suitable culture broth. This compound was found in both the mycelial cake and the filtered broth [1].
  • Extraction from Mycelia: The mycelial cake was extracted using methanol [1].
  • Extraction from Broth: The filtered broth was adsorbed onto a column of Amberlite XAD-2, a polymeric resin. The active compound was then eluted using aqueous acetone [1].
  • Liquid-Liquid Extraction: The crude extract was further processed by extraction with methyl isobutyl ketone (MIBK) at an alkaline pH, leveraging its lipophilic nature [1].
Purification and Characterization
  • Chromatography: The extract was purified sequentially using column chromatography on Sephadex LH-20 and Sephadex G-15 gels [1].
  • Final Purification: A high-purity sample was obtained using preparative thin-layer chromatography (TLC) on silica gel [1].
  • Structure Elucidation: The molecular formula was determined by high-resolution mass spectrometry. Its structure and absolute configuration were later confirmed by X-ray crystallographic analysis of its monohydrobromide salt [1].

Current Research Context and the Piperazine Scaffold

While recent research on this compound itself is limited, its core structural motif—the piperazine ring—is extensively studied in modern drug discovery.

  • Versatility in Drug Design: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its two nitrogen atoms provide a large polar surface area, contributing to improved water solubility, oral bioavailability, and enhanced affinity for biological targets [3].
  • Widespread Applications: Piperazine derivatives are actively researched for various therapeutic areas, including anticancer agents and antimycobacterial drugs [4] [5]. For instance, incorporating a piperazine moiety into natural product-derived structures has proven effective in developing new compounds with cytotoxic effects through apoptotic cell death regulation [4].

Experimental Workflow and Mechanism Visualization

The following diagram illustrates the key stages involved in the original isolation, purification, and characterization of this compound.

Fermentation Fermentation Mycelial Cake Mycelial Cake Fermentation->Mycelial Cake Broth Filtrate Broth Filtrate Fermentation->Broth Filtrate Isolation Isolation Purification Purification Sephadex LH-20 Sephadex LH-20 Purification->Sephadex LH-20 Characterization Characterization High-Res Mass Spec High-Res Mass Spec Characterization->High-Res Mass Spec Methanol Extraction Methanol Extraction Mycelial Cake->Methanol Extraction Combine Extracts Combine Extracts Methanol Extraction->Combine Extracts XAD-2 Adsorption XAD-2 Adsorption Broth Filtrate->XAD-2 Adsorption Aqueous Acetone Elution Aqueous Acetone Elution XAD-2 Adsorption->Aqueous Acetone Elution Aqueous Acetone Elution->Combine Extracts MIBK Extraction (alkaline pH) MIBK Extraction (alkaline pH) Combine Extracts->MIBK Extraction (alkaline pH) MIBK Extraction (alkaline pH)->Purification Sephadex G-15 Sephadex G-15 Sephadex LH-20->Sephadex G-15 Prep TLC (Silica Gel) Prep TLC (Silica Gel) Sephadex G-15->Prep TLC (Silica Gel) Prep TLC (Silica Gel)->Characterization X-ray Crystallography X-ray Crystallography High-Res Mass Spec->X-ray Crystallography

Experimental workflow for this compound isolation and characterization.

The piperazine ring in this compound and related compounds contributes to biological activity through a mechanism that can be generalized as follows.

Piperazine Scaffold Piperazine Scaffold Hydrogen Bond Acceptors/Donors Hydrogen Bond Acceptors/Donors Piperazine Scaffold->Hydrogen Bond Acceptors/Donors Structural Rigidity Structural Rigidity Piperazine Scaffold->Structural Rigidity Improved Water Solubility Improved Water Solubility Hydrogen Bond Acceptors/Donors->Improved Water Solubility Enhanced Target Affinity Enhanced Target Affinity Hydrogen Bond Acceptors/Donors->Enhanced Target Affinity Structural Rigidity->Enhanced Target Affinity Favorable ADME Properties Favorable ADME Properties Improved Water Solubility->Favorable ADME Properties

General mechanism of piperazine scaffold in biological activity.

References

Core Profile of Piperazinomycin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical characteristics of Piperazinomycin.

Property Description
Classification Antifungal antibiotic [1] [2] [3]
Molecular Formula C({18})H({20})N({2})O({2}) [2] [3]
Producing Microorganism Streptoverticillium olivoreticuli subsp. neoenacticus [2] [3]
Nature Basic and lipophilic [1] [2] [3]
Primary Activity Inhibitory activity against fungi and yeasts, with particular efficacy against Trichophyton species [1] [2] [3]

Production & Isolation Methodology

The original process for obtaining this compound from microbial fermentation involves a series of extraction and purification steps, detailed in the workflow below.

Fermentation Fermentation Mycelial Harvest Mycelial Harvest Fermentation->Mycelial Harvest Broth Filtration Broth Filtration Fermentation->Broth Filtration Methanol Extraction Methanol Extraction Mycelial Harvest->Methanol Extraction XAD-2 Adsorption XAD-2 Adsorption Broth Filtration->XAD-2 Adsorption MIBK Extraction MIBK Extraction Purification Purification MIBK Extraction->Purification Aqueous Acetone Elution Aqueous Acetone Elution XAD-2 Adsorption->Aqueous Acetone Elution Methanol Extraction->MIBK Extraction Aqueous Acetone Elution->MIBK Extraction Sephadex LH-20 Sephadex LH-20 Purification->Sephadex LH-20 Sephadex G-15 Sephadex G-15 Sephadex LH-20->Sephadex G-15 Prep TLC (Silica Gel) Prep TLC (Silica Gel) Sephadex G-15->Prep TLC (Silica Gel) Pure this compound Pure this compound Prep TLC (Silica Gel)->Pure this compound

Diagram Caption: The experimental workflow for the fermentation, isolation, and purification of this compound [2] [3].

Synthesis and Structural Insights

  • Structural Confirmation: The structure and absolute configuration of this compound were definitively established through X-ray crystallographic analysis of its monohydrobromide salt [1].
  • Modern Synthetic Approaches: A 1996 study developed a new synthesis approach for this compound and Bouvardin, creating a key cycloisodityrosine intermediate. This method used an intramolecular nucleophilic aromatic substitution (SNAr) reaction for macrocyclization, which was more efficient and higher-yielding than previous methods [4].

Research Context and Piperazine Significance

This compound research is part of a broader interest in piperazine-containing compounds for drug development.

  • Piperazine in Drug Discovery: The piperazine ring is a "privileged structure" in medicinal chemistry. Its two nitrogen atoms can be protonated under physiological pH, facilitating interaction with biological targets [5]. This property makes piperazine derivatives valuable for creating pharmaceuticals, including antidepressants, anti-anxiety, and anti-parasitic drugs [6].
  • Relevance to Cancer Research: Piperazine-based compounds are being rationally designed as potential anticancer agents. For example, some derivatives are synthesized to mimic topoisomerase II inhibitors like dexrazoxane, incorporating a planar aromatic chromophore and a piperazine side chain to interact with DNA [5].

Current Research Status

This compound itself is a historical compound from the 1980s. Current scientific interest is less on the compound itself and more on:

  • Biosynthetic Pathways: Research into the biosynthesis of related complex piperazine alkaloids continues, which can reveal efficient enzymatic strategies for forming these structures [1].
  • Piperazine Chemistry: The broader field of piperazine synthesis and application is very active, with ongoing development of novel catalytic methods for creating piperazine derivatives for pharmaceutical screening [7]. The global market for piperazine and its derivatives continues to grow, largely driven by the pharmaceutical sector [8] [9].

References

Piperazinomycin: Core Characteristics & Production

Author: Smolecule Technical Support Team. Date: February 2026

Piperazinomycin is an antifungal antibiotic characterized as a basic and lipophilic compound, produced by the bacterium Streptoverticillium olivoreticuli subsp. neoenacticus [1] [2].

The table below summarizes its fundamental properties:

Property Description
Producing Microorganism Streptoverticillium olivoreticuli subsp. neoenacticus [1] [2]
Molecular Formula C~18~H~20~N~2~O~2~ [2]
Nature Basic, Lipophilic [1] [2]
Antifungal Spectrum Fungi and yeasts; particularly active against Trichophyton species [1] [2]

Fermentation, Extraction & Purification Protocol

The following workflow and methodology detail the process for obtaining this compound from the microbial culture.

Start: Fermentation Start: Fermentation Step 1: Separation Step 1: Separation Start: Fermentation->Step 1: Separation Step 2: Mycelia Extraction Step 2: Mycelia Extraction Step 1: Separation->Step 2: Mycelia Extraction Mycelial Cake Step 3: Broth Filtration Step 3: Broth Filtration Step 1: Separation->Step 3: Broth Filtration Broth Filtrate Step 4: Initial Purification Step 4: Initial Purification Step 2: Mycelia Extraction->Step 4: Initial Purification Step 3: Broth Filtration->Step 4: Initial Purification Step 5: Final Purification Step 5: Final Purification Step 4: Initial Purification->Step 5: Final Purification End: Pure this compound End: Pure this compound Step 5: Final Purification->End: Pure this compound

Detailed Methodologies:

  • Step 1 & 2: Mycelia Extraction The mycelial cake, separated from the fermented broth, is extracted using methanol to solubilize the antibiotic [1] [2].

  • Step 3: Broth Filtration The filtered broth is processed via adsorption chromatography. The filtrate is passed through Amberlite XAD-2 resin, and the bound this compound is eluted using aqueous acetone [1] [2].

  • Step 4: Initial Purification The crude extracts from both pathways are combined and subjected to column chromatography. The first step typically uses Sephadex LH-20 for desalting and initial fractionation based on size exclusion and adsorption [1] [2].

  • Step 5: Final Purification Further purification is achieved by a second round of size-exclusion chromatography on Sephadex G-15, followed by a final polishing step using preparative thin-layer chromatography (TLC) on silica gel [1] [2].

A critical step in the process is the liquid-liquid extraction of the broth filtrate at alkaline pH using methyl isobutyl ketone (MIBK), which leverages the basic and lipophilic nature of this compound for effective separation from aqueous contaminants [1] [2].

Biological Activity Assessment

The antifungal activity of this compound was evaluated against a panel of fungi and yeasts. The following table summarizes its notable biological profile:

Assay Aspect Findings for this compound
Antifungal Spectrum Shows inhibitory activity against a range of fungi and yeasts [1] [2].
Potency vs. Trichophyton Exhibits particularly strong activity against fungi of the genus Trichophyton [1] [2].

Research Context and Modern Perspectives

While the original isolation was reported decades ago, the piperazine moiety remains a critical pharmacophore in modern drug discovery.

  • Piperazine in Modern Antimicrobials: Piperazine is a privileged structure in pharmaceuticals, found in many commercial antibiotics (like Ciprofloxacin and Levofloxacin) and antifungal agents [3]. Current research continues to explore synthetic piperazine derivatives, such as novel triazole piperazine compounds, which show promising activity against plant pathogens like Fusarium graminearum and Rhizoctonia solani [4].
  • Advanced Screening Techniques: Modern approaches for discovering metabolite-producing microbes involve direct screening of environmental samples. For example, agar plates containing a test organism can be used to detect antibiotics by observing zones of growth inhibition, a method that could be applied in the search for new this compound analogs [5].

References

Application Note: Piperazinomycin Extraction Using Amberlite XAD-2

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To isolate Piperazinomycin, a lipophilic, basic antifungal antibiotic, from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus using Amberlite XAD-2 resin [1] [2].

Background: this compound is an antifungal antibiotic characterized by its activity against fungi and yeasts, particularly Trichophyton species. Its molecular formula was determined to be C18H20N2O2 [1] [2]. The Amberlite XAD-2 resin serves as a crucial adsorbent for the initial recovery of the antibiotic from the aqueous fermentation broth, leveraging its macroporous, non-ionic structure to capture lipophilic molecules.

Detailed Experimental Protocol

The following workflow outlines the key stages of this compound production, from fermentation to final purification. The Amberlite XAD-2 adsorption step is central to the initial isolation from the broth filtrate.

Fermentation Fermentation Broth_Processing Broth_Processing Fermentation->Broth_Processing Cultured Broth XAD2_Adsorption XAD2_Adsorption Broth_Processing->XAD2_Adsorption Clarified Filtrate Elution Elution XAD2_Adsorption->Elution Antibiotic-Loaded Resin Purification Purification Elution->Purification Crude Extract Analysis Analysis Purification->Analysis Purified this compound

Step-by-Step Methodology
  • Fermentation and Initial Processing

    • Ferment Streptoverticillium olivoreticuli subsp. neoenacticus to produce the cultured broth [1] [2].
    • Separate the mycelial cake from the broth filtrate by filtration. This compound can be extracted from both:
      • Mycelial Cake: Extract with methanol [1] [2].
      • Broth Filtrate: Proceed with Amberlite XAD-2 adsorption [1] [2].
  • Adsorption on Amberlite XAD-2

    • Pass the clarified broth filtrate through a column packed with Amberlite XAD-2 resin [1] [2].
    • This step adsorbs the lipophilic this compound from the aqueous solution onto the resin.
  • Elution

    • After adsorption, wash the resin to remove weakly bound impurities.
    • Elute the adsorbed this compound from the XAD-2 resin using aqueous acetone [1] [2].
    • Collect the eluate containing the crude antibiotic.
  • Further Purification

    • The eluate from XAD-2 is typically concentrated and may undergo further purification steps, which historically included:
      • Column chromatography on Sephadex LH-20 [1] [2].
      • Followed by column chromatography on Sephadex G-15 [1] [2].
      • Final purification using preparative thin-layer chromatography (TLC) on silica gel [1] [2].
  • Alternative Extraction Method

    • Due to its basic and lipophilic nature, this compound can also be extracted directly from the broth using methyl isobutyl ketone (MIBK) at alkaline pH [1] [2].

Summary of Key Data

The table below consolidates the quantitative and qualitative data for this compound from the search results.

Property Description / Value Reference
Producing Strain Streptoverticillium olivoreticuli subsp. neoenacticus [1] [2]
Molecular Formula C~18~H~20~N~2~O~2~ [1] [2]
Nature Basic, Lipophilic [1] [2]
Primary Adsorbent Amberlite XAD-2 [1] [2]
Elution Solvent Aqueous Acetone [1] [2]
Alternative Solvent Methyl Isobutyl Ketone (at alkaline pH) [1] [2]
Purification Steps Sephadex LH-20, Sephadex G-15, Prep. TLC (Silica Gel) [1] [2]
Biological Activity Antifungal, anti-yeast; particularly active against Trichophyton [1] [2]

Discussion and Notes

  • Resin Characteristics: Amberlite XAD-2 is a polystyrene-divinylbenzene copolymer, which is particularly effective for adsorbing non-polar to moderately polar organic compounds from aqueous solutions. Its use in this compound isolation underscores the antibiotic's lipophilic character [1] [2].
  • Protocol Context: This protocol is based on the original isolation procedure from 1982. For modern applications, you might optimize parameters such as resin bed volume, flow rates, and the concentration of aqueous acetone.
  • Complementary Techniques: The ability to extract this compound with methyl isobutyl ketone at alkaline pH provides a complementary liquid-liquid extraction method that can be used alongside or as an alternative to solid-phase adsorption [1] [2].

References

Comprehensive Application Notes and Protocols for Piperazinomycin Purification Using Sephadex LH-20 and G-15

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Piperazinomycin

This compound is a novel antifungal antibiotic initially isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus in 1982. This compound exhibits significant inhibitory activity against fungi and yeasts, with particularly potent effects against Trichophyton species, while demonstrating no substantial antibacterial activity. The molecular structure of this compound is characterized by the formula C18H20N2O2 with a molecular weight of 296.36 g/mol, classified as a basic lipophilic compound that can be effectively extracted with methyl isobutyl ketone at alkaline pH conditions [1].

The unique chemical properties of this compound, including its piperazine-containing structure and antifungal specificity, make it a compound of significant interest in pharmaceutical development. The purification process outlined in these application notes leverages the molecular size exclusion and adsorption characteristics of Sephadex LH-20 and Sephadex G-15 to achieve high-purity isolates suitable for research and potential therapeutic applications. It is important to note that current regulatory guidelines specify that this compound products are "not for therapeutic use" and are intended for research purposes only [2].

Purification Workflow Overview

The purification of this compound from fermentation broth involves a multi-step process that combines extraction and chromatographic techniques. The following diagram illustrates the complete workflow from initial fermentation to final purified compound:

G Fermentation Fermentation Streptoverticillium olivoreticuli Extraction Dual Pathway Extraction Fermentation->Extraction Mycelial Mycelial Cake Methanol Extraction Extraction->Mycelial Broth Broth Filtrate Amberlite XAD-2 Adsorption Extraction->Broth Combine Combine Extracts Mycelial->Combine Broth->Combine LH20 Sephadex LH-20 Chromatography Combine->LH20 G15 Sephadex G-15 Chromatography LH20->G15 TLC Preparative TLC Silica Gel G15->TLC Pure Pure this compound TLC->Pure

This streamlined workflow demonstrates the sequential purification stages necessary to obtain pure this compound, with Sephadex LH-20 and G-15 chromatography representing critical intermediate steps that significantly enhance compound purity before the final preparative thin-layer chromatography.

Sephadex LH-20 Purification Protocol

Background Principles

Sephadex LH-20 is a hydroxypropyl-substituted cross-linked dextran gel that combines molecular sieving with partition chromatography and adsorption effects. Unlike its parent compound Sephadex G-25, Sephadex LH-20 is specifically engineered for organic solvent compatibility, making it particularly suitable for the purification of lipophilic compounds like this compound. The gel functions through a separation mechanism based on both molecular size exclusion and chemical interactions with the stationary phase, allowing for effective resolution of complex natural product mixtures [3]. The lipophilic character of Sephadex LH-20 enables it to effectively interact with the this compound molecule through hydrophobic interactions and hydrogen bonding, facilitating the separation of this antifungal antibiotic from closely related impurities in the crude extract.

Detailed Methodology
3.2.1 Column Preparation and Packing
  • Gel Swelling: Suspend an appropriate amount of Sephadex LH-20 in 100% methanol using a ratio of 1g of dry gel per 10-15mL of solvent. Allow the gel to swell for at least 3 hours at room temperature to achieve complete hydration and expansion. The swelling factor for Sephadex LH-20 in methanol is approximately 4.2 mL/g of dry gel [4].

  • Slurry Preparation: After swelling, prepare a 75:25 (v/v) slurry of settled medium to methanol. Decant any fine particles that remain suspended after the gel has settled to prevent column obstruction and ensure optimal flow characteristics [4].

  • Column Packing: Transfer the slurry to a solvent-resistant chromatography column in one continuous pour to minimize layering effects. Use a glass rod to guide the slurry into the column and reduce air bubble formation. Fill the column reservoir completely with methanol, seal it, and connect to a pump system. Pack the column at a linear flow rate of 300 cm/h until the bed reaches a constant height, indicating proper settling [4].

  • Adapter Placement: Once packed, carefully insert a wetted adapter into the column, ensuring no air bubbles are trapped beneath the mesh. Adjust the adapter O-ring to create a secure seal against the column wall while maintaining contact with the gel surface [4].

3.2.2 Sample Application and Elution
  • Sample Preparation: The crude this compound extract should be dissolved in a minimal volume of methanol (approximately 1-2% of the total column volume) and clarified through filtration or centrifugation to remove particulate matter that could compromise column integrity [4].

  • Equilibration: Before sample application, equilibrate the Sephadex LH-20 column with at least 2 column volumes of methanol until a stable baseline is achieved in the effluent [4].

  • Sample Loading: Apply the prepared sample to the top of the column bed, being careful not to disturb the gel surface. For optimal resolution, the sample volume should not exceed 1-2% of the total column volume [4].

  • Compound Elution: Elute this compound using methanol as the mobile phase at a controlled flow rate. Begin with a linear flow rate of approximately 1 cm/h to maximize resolution, then gradually increase if necessary. Monitor elution by UV detection at an appropriate wavelength based on the compound's chromophores [1] [4].

  • Fraction Collection: Collect eluate in small fractions (typically 2-5% of column volume each) and analyze by TLC or HPLC to identify those containing this compound. The antibiotic activity of fractions can be monitored using bioautography against susceptible fungal strains such as Trichophyton species [1].

Sephadex G-15 Purification Protocol

Background Principles

Sephadex G-15 is a cross-linked dextran gel designed primarily for desalting operations and group separations of small molecules based on size exclusion principles. With an exclusion limit of approximately 1,500 Da, it is particularly suitable for the final purification stage of this compound (MW 296.36 Da) from lower molecular weight contaminants. The separation mechanism relies principally on molecular sieving, where molecules are distributed between the solvent outside the gel particles and the solvent within the gel pores according to their size and shape [1]. For this compound purification, Sephadex G-15 serves to remove residual salts, pigments, and other small molecule impurities that may persist after the initial Sephadex LH-20 chromatography, ultimately yielding a preparation of higher purity.

Detailed Methodology
4.2.1 Column Preparation
  • Gel Hydration: Suspend Sephadex G-15 in distilled water or an appropriate aqueous buffer (e.g, ammonium acetate) and allow to hydrate for at least 24 hours at room temperature, with occasional gentle stirring to ensure uniform swelling. The hydration factor for Sephadex G-15 is approximately 15-20 mL/g of dry gel.

  • Column Packing: Transfer the hydrated gel as a thick slurry to a suitable chromatography column. Allow the gel to settle under gravity flow, then connect the column to a buffer reservoir and continue packing until the bed height stabilizes. Ensure the column is properly packed without cracks or channels that could compromise separation efficiency.

  • Equilibration: Equilibrate the packed column with 2-3 bed volumes of the elution solvent (typically aqueous methanol or acetone) until the effluent pH and conductivity match the applied buffer.

4.2.2 Sample Application and Elution
  • Sample Preparation: Transfer the partially purified this compound from the Sephadex LH-20 step to a suitable solvent compatible with Sephadex G-15, typically using aqueous methanol or acetone. Concentrate the sample to minimize application volume while maintaining complete solubility.

  • Column Loading: Apply the sample to the pre-equilibrated Sephadex G-15 column, keeping the application volume between 2-5% of the total column volume for optimal resolution.

  • Fraction Elution: Elute with aqueous methanol (30-50%) or aqueous acetone (30-50%) at a controlled flow rate. The fractionation range of Sephadex G-15 for peptides and small organic molecules is typically up to 1,500 Da, making it well-suited for resolving this compound from lower molecular weight contaminants [1].

  • Fraction Analysis: Collect eluate fractions and monitor for this compound using analytical TLC with appropriate detection methods (UV, iodine vapor, or specific chromogenic sprays). Combine fractions containing pure this compound as determined by homogeneous spotting on TLC.

Critical Technical Considerations

Solvent Selection and Optimization

The choice of elution solvent significantly impacts the resolution achieved during both Sephadex LH-20 and G-15 chromatography. For Sephadex LH-20, methanol is typically employed as the primary solvent for this compound purification, though solvent systems such as dichloromethane-methanol mixtures may also be effective. When transferring Sephadex LH-20 between solvents of different polarities, particularly when moving from aqueous to organic solvents, it is essential to employ a graded series of solvent mixtures to prevent gel damage and maintain optimal separation performance. For instance, when transitioning from water to chloroform, intermediate steps using acetone as a transitional solvent are recommended to ensure efficient water replacement while maintaining gel integrity [4].

Chemical Stability and Storage

Sephadex LH-20 demonstrates excellent chemical stability across a wide range of organic solvents, including alcohols, acetone, chloroform, and dichloromethane. However, it is important to note that the gel is not stable under strongly acidic conditions (below pH 2) or in the presence of strong oxidizing agents. Similarly, Sephadex G-15, while stable in aqueous and polar organic environments, should be protected from extreme pH conditions that could hydrolyze the dextran matrix. For long-term storage of both media, dried material should be kept at 4°C to 30°C, while packed columns and used medium should be stored at 4°C to 8°C in the presence of a bacteriostatic agent such as 0.02% sodium azide to prevent microbial growth [4].

Results and Data Analysis

Chemical Properties of this compound

Table 1: Physicochemical Characteristics of this compound

Property Specification Method/Reference
Molecular Formula C18H20N2O2 High-resolution MS [2]
Molecular Weight 296.36 g/mol Calculated [2]
CAS Registry Number 83858-82-6 Chemical Abstracts [2]
Appearance Amorphous powder Visual observation [2]
Melting Point 102-104°C Capillary method [2]
Boiling Point 493.7°C at 760 mmHg Estimated [2]
Density 1.172 g/cm³ Experimental [2]
Solubility Soluble in methanol [2]
IUPAC Name (3S,6S)-13-oxa-4,20-diazatetracyclo[12.2.2.2³,⁶.1⁸,¹²]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol Systematic nomenclature [2]
Canonical SMILES C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 [2]
Chromatographic Separation Parameters

Table 2: Operational Parameters for Sephadex Chromatography Steps

Parameter Sephadex LH-20 Sephadex G-15
Separation Mechanism Size exclusion + adsorption/partition Primarily size exclusion
Exclusion Limit ~4,000-5,000 Da (dextran) ~1,500 Da
Sample Load 1-2% of column volume 2-5% of column volume
Elution Solvent Methanol, CH2Cl2:MeOH Aqueous methanol, aqueous acetone
Linear Flow Rate 1-300 cm/h (packing to operation) Gravity flow or low pressure
Typical Bed Height 20-50 cm 30-60 cm
Column Aspect Ratio 1:10 to 1:20 (diameter:height) 1:10 to 1:30 (diameter:height)
Equilibration Volume ≥2 column volumes ≥2 column volumes
Fraction Size 2-5% of column volume 2-5% of column volume

Conclusion

The purification protocol utilizing sequential chromatography on Sephadex LH-20 and Sephadex G-15 represents an effective method for obtaining high-purity this compound from complex fermentation broths. The two-step approach leverages the complementary separation mechanisms of these media, with Sephadex LH-20 providing initial purification based on a combination of size exclusion and adsorption chromatography, followed by Sephadex G-15 which primarily employs molecular sieving to remove final impurities. This methodology, originally developed in the initial discovery and characterization of this compound, remains relevant for contemporary natural product isolation workflows, particularly for lipophilic antibiotics with specific activity against pathogenic fungi [1].

The versatility of Sephadex LH-20 in organic solvent systems makes it particularly valuable for the purification of this compound, which exhibits both basic and lipophilic characteristics. When implemented with attention to the critical parameters outlined in these application notes, including proper gel preparation, solvent selection, and flow rate optimization, this purification scheme yields this compound of sufficient purity for further pharmaceutical investigation and structure-activity relationship studies. As antibiotic resistance continues to emerge as a significant global health challenge, well-established purification protocols for specialized antifungal compounds like this compound contribute valuable tools to the drug discovery arsenal.

References

Application Notes: Isolation of Piperazinomycin

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for the isolation and purification of the antifungal natural product piperazinomycin from the mycelial cake of Streptoverticillium olivoreticuli subsp. neoenacticus, incorporating modern metabolomic and analytical approaches.

Background: this compound is a lipophilic, basic antifungal antibiotic with a molecular formula of C~125~H~20~N~5~O~2~. It demonstrates potent inhibitory activity against fungi and yeasts, particularly against Trichophyton species [1]. The original isolation method, while effective, can be enhanced with contemporary strategies to potentially improve yield and purity.


Detailed Isolation & Purification Protocol

The table below summarizes the core steps for isolating this compound from the mycelial cake, adapted from the original method and updated with modern equivalents for key equipment and materials [1].

Table 1: Key Steps for this compound Isolation from Mycelial Cake

Step Process Description & Parameters Key Modern Techniques
1 Fermentation Culture Streptoverticillium olivoreticuli subsp. neoenacticus. The specific medium and conditions from the original paper should be used as a starting point. OSMAC Approach: Systematically vary culture conditions (e.g., add metal salts like MgCl~2~, Fe(NO~3~)~3~) to potentially enhance production [2].
2 Harvesting & Extraction Recover the mycelial cake via filtration or centrifugation. Extract the cake with Methanol (MeOH). Alternatively, the broth filtrate can be processed by adsorption on Amberlite XAD-2 resin and elution with aqueous acetone [1]. Automated solid-liquid extractors can improve efficiency and reproducibility.
3 Liquid-Liquid Extraction Concentrate the methanolic extract. Adjust the aqueous solution to alkaline pH and partition with Methyl Isobutyl Ketone (MIBK) to capture the lipophilic, basic this compound [1]. Use pH probes for precise adjustment. Consider modern, safer solvent systems if available.
4 Primary Purification Perform column chromatography on Sephadex LH-20 (for desalting and initial fractionation) followed by Sephadex G-15 (for further size-based separation) [1]. Modern HPCCC (High-Performance Counter-Current Chromatography) is highly suited for purifying lipophilic molecules like this compound.
5 Final Purification Use Preparative Thin-Layer Chromatography (PTLC) on silica gel to obtain the pure compound [1]. Preparative HPLC with a C18 column is the modern standard for high-resolution final purification.

The following workflow diagram visualizes the core isolation process.

G This compound Isolation Workflow Start Fermentation (Streptoverticillium culture) A Harvest Mycelial Cake Start->A B Methanol Extraction A->B C Concentrate Extract B->C D Alkalinize & Partition with MIBK C->D E Sephadex LH-20 Chromatography D->E F Sephadex G-15 Chromatography E->F G Final Purification (PTLC or Prep HPLC) F->G End Pure this compound G->End

Modern Strategy: OSMAC & Metabolite Analysis

To maximize the discovery and yield of this compound and related metabolites, employ the OSMAC (One Strain Many Compounds) strategy.

  • Principle: Deliberately varying fermentation parameters (e.g., culture medium, temperature, presence of metal salts) can activate silent biosynthetic gene clusters and alter the metabolite profile of the producing strain [2].
  • Application: Cultivate the producing strain on rice media supplemented with different metal salts like MgCl~2~, Fe(NO~3~)~3~, ZnCl~2~, or Ni(NO~3~)~3~ [2].
  • Analysis: Compare the ethyl acetate extracts of these cultures using LC/UV and LC/MS.
    • LC/UV at 220 nm and 290 nm helps compare metabolic profiles across conditions.
    • LC/MS is crucial for detecting and identifying target compounds. The high resolution and sensitivity allow for the detection of this compound based on its exact mass (C~125~H~20~N~5~O~2~) and for creating molecular networks via platforms like GNPS (Global Natural Product Social Molecular Networking) to find structurally related analogs [2].

The diagram below outlines the OSMAC strategy for enhancing metabolite discovery.

G OSMAC Strategy for Metabolite Discovery Start Single Fungal/Actinomycete Strain A Vary Culture Conditions (Metal Salts, Media, etc.) Start->A B Generate Multiple Extracts A->B C LC/UV and LC/MS Analysis B->C D Metabolite Profiling & GNPS Molecular Networking C->D E Identify Promising Conditions D->E F Scale-up & Target Isolation E->F End Novel/Analog Compounds F->End

Characterization & Quality Control

Once a pure compound is isolated, confirm its identity as this compound.

  • Spectroscopic Properties: Compare the data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) with the original literature [1].
  • Chromatographic Properties: Use Analytical HPLC with a UV/Vis or Photodiode Array (PDA) detector to assess purity. Analytical TLC can also be used for a quick check.
  • Biological Assay: Confirm antifungal activity through a standard microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against target fungi like Candida albicans or Trichophyton mentagrophytes [1] [3]. For testing under anaerobic conditions, specialized protocols must be followed [4].

Table 2: Key Physicochemical & Biological Properties of this compound

Property Description
Molecular Formula C~125~H~20~N~5~O~2~ [1]
Nature Basic, Lipophilic [1]
Source Streptoverticillium olivoreticuli subsp. neoenacticus [1]
Solubility Soluble in methanol, acetone, methyl isobutyl ketone (MIBK) [1]
Antifungal Activity Inhibits fungi and yeasts; particularly active against Trichophyton species [1]

Key Considerations for Researchers
  • Strain Identification: Ensure the producing strain is correctly identified and preserved. Genetic sequencing (e.g., 16S rRNA for actinomycetes) is recommended.
  • Scale-Up: The protocol can be linearly scaled up from flask to bioreactor cultures for larger-scale production. Purification steps will require moving from column chromatography to larger systems like MPLC (Medium-Pressure Liquid Chromatography).
  • Analog Discovery: The isolation workflow, coupled with LC/MS and OSMAC, is a powerful strategy for discovering novel piperazine-containing natural products or analogs of this compound with potentially improved properties [2] [5].

References

SNAr-Based Synthesis of Piperazinomycin: Core Concept

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Piperazinomycin involves constructing a key intermediate called a cycloisodityrosine atropisomer, which is a 14-membered m,p-cyclophane. A 1996 research article describes a novel approach where an intramolecular nucleophilic aromatic substitution (SNAr) reaction is used for the macrocyclization that forms the biaryl ether structure of this core [1].

The primary advancement of this method is the use of a 3-fluoro-4-nitrophenylalanine derivative as a precursor. In this molecule, the electron-withdrawing nitro group activates the aryl fluoride towards nucleophilic attack by a phenol, facilitating the cyclization. This intramolecular SNAr reaction is reported to be more efficient than previous methods, proceeding under milder conditions and yielding higher amounts of the desired cyclic product [1].

The presence of the nitro group in the intermediate also offers a chemical handle for further functionalization to install the hydroxyl group found in the natural product and other potential modifications [1].

Experimental Workflow for the Synthesis

The following diagram illustrates the general workflow for the SNAr-based synthesis of this compound, centered on the key macrocyclization step.

workflow Start Start: Preparation of 3-Fluoro-4-nitrophenylalanine Cyclization Key Step: Intramolecular SNAr Macrocyclization Start->Cyclization Intermediate Cycloisodityrosine Atropisomer Cyclization->Intermediate Functionalization Nitro Group Functionalization Intermediate->Functionalization This compound Final Product: This compound Functionalization->this compound

Synthesis Protocol and Data

While full experimental details are not available in the search results, the table below summarizes the known information about the key macrocyclization step.

Reaction Aspect Reported Details
Reaction Type Intramolecular Nucleophilic Aromatic Substitution (SNAr) [1]
Key Precursor Derivative of 3-Fluoro-4-nitrophenylalanine [1]
Primary Advantage Milder reaction conditions & higher yield compared to prior methods [1]
Key Functional Handle Nitro group on the intermediate for downstream functionalization [1]

A Path to Detailed Protocols

The information available online is limited. To acquire the detailed "Application Notes and Protocols" you need, consider these steps:

  • Retrieve the Original Paper: The core reference is the 1996 research article from the Institut de Chimie des Substances Naturelles [1]. You can obtain the full text using the reference "Journal Volume 61, Issue 2, Start page 771" through a university library, inter-library loan service, or a platform like SciFinder.
  • Utilize Specialized Databases: Detailed experimental procedures are often found in full-text articles. Search SciFinder, Reaxys, or PubMed for the title: "A New Approach to the Synthesis of this compound and Bouvardin: Facile Access to Cycloisodityrosine via an Intramolecular SNAr Reaction".
  • Explore Related Methodologies: Broen your search to general SNAr macrocyclization strategies. The principles from studies on similar systems, such as pyrazine derivatives [2], can provide valuable insights for optimizing your own reaction conditions.

References

Intramolecular SNAr cycloetherification Piperazinomycin

Author: Smolecule Technical Support Team. Date: February 2026

The SNAr Cycloetherification Strategy

The synthesis centers on a cycloisodityrosine atropisomer, a 14-membered m,p-cyclophane, which serves as a key precursor to Piperazinomycin [1]. The critical advancement is a macrocyclization procedure via an intramolecular nucleophilic aromatic substitution (SNAr) reaction [1].

The key innovation of this method is the use of a 3-fluoro-4-nitrophenylalanine precursor [1]. The fluorine atom is a superior leaving group in SNAr reactions compared to traditional halides, and the nitro group is a strong electron-withdrawing group that activates the aromatic ring toward substitution. This combination allows the macrocyclization to proceed under milder conditions with a much higher yield than previous approaches [1].

Experimental Workflow and Protocol

The following diagram outlines the key stages of the synthesis, from precursor preparation to the final cyclization.

G cluster_side Minor Byproduct start Start: Chiral Bislactim Ether alkylation Alkylation with 3-Fluoro-4-Nitrobenzyl Bromide start->alkylation linear_precursor Linear Peptide Precursor alkylation->linear_precursor amine_byproduct Secondary Amine Byproduct alkylation->amine_byproduct Minor Pathway cyclization Macrocyclization via Intramolecular SNAr linear_precursor->cyclization cycloisodityrosine Cycloisodityrosine Atropisomer (14-membered m,p-cyclophane) cyclization->cycloisodityrosine This compound Elaboration to This compound cycloisodityrosine->this compound

Synthesis of 3-Fluoro-4-nitrophenylalanine (Precursor II)

  • Alkylation: Alkylate a chiral bislactim ether with 3-fluoro-4-nitrobenzyl bromide [1].
  • Isolation: The desired linear phenylalanine derivative (Precursor II) is isolated. A minor byproduct, a secondary amine (III), may form through a double alkylation pathway and should be characterized and separated [1].

Macrocyclization to Cycloisodityrosine

  • Reaction Setup: The linear precursor containing the 3-fluoro-4-nitrophenylalanine unit is subjected to the cyclization conditions.
  • SNAr Reaction: The phenolic oxygen of a tyrosine residue (or equivalent) within the same linear molecule acts as a nucleophile. It attacks the electron-deficient aromatic ring at the position ortho to the nitro group and para to the fluorine, displacing the fluoride ion in an intramolecular SNAr reaction [1].
  • Key Advantage: These cyclization conditions are notably milder and provide a much higher yield than previous synthetic routes to cycloisodityrosine [1].

Post-Cyclization Elaboration

  • Functionalization: The nitro group on the newly formed biaryl ether system provides a versatile handle for further synthetic manipulation. It can be converted to the hydroxyl group found in the natural products or to other functional groups, such as an amino acid amide, for bioactivity evaluation [1].

Summary of Key Reaction Data

The table below consolidates the quantitative and qualitative information for the key synthetic steps.

Parameter Description / Value Role / Significance
Key Starting Material Chiral bislactim ether Chiral template for asymmetric synthesis [1].
Electrophile 3-Fluoro-4-nitrobenzyl bromide Provides activated aromatic ring for SNAr [1].
Critical Intermediate 3-Fluoro-4-nitrophenylalanine (II) Linear precursor bearing SNAr components [1].
Macrocyclization Type Intramolecular SNAr Forms 14-membered biaryl ether ring [1].
Cyclization Outcome Milder conditions, much higher yield Key improvement over prior art [1].
Byproduct (Minor) Secondary amine (III) Formed via double alkylation; mechanism proposed [1].
Nitro Group Utility Can be converted to -OH or -NHAA (amino acid amide) Enables diversification and access to natural product & analogs [1].

Application Notes for Practitioners

  • Reaction Optimization: The dramatic improvement in cyclization yield under milder conditions highlights the efficiency of the 3-fluoro-4-nitrophenylalanine building block. Focus on the purity of this precursor to minimize side reactions.
  • Versatility for Drug Discovery: The ability to convert the nitro group into various functionalities makes this synthetic route particularly valuable for generating a library of analogs for structure-activity relationship (SAR) studies.
  • Stereochemical Control: The use of a chiral bislactim ether starting material is crucial for controlling the stereochemistry of the final cycloisodityrosine atropisomer, which is likely essential for bioactivity.

References

Comprehensive Application Notes and Protocols for Piperazinomycin Total Synthesis: Strategic Approaches and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction and Strategic Approaches to Piperazinomycin Synthesis

This compound is a macrocyclic peptidomimetic natural product possessing significant biological activity, including antibiotic properties against various microorganisms. This complex molecule features a reduced piperazine core structure with tyrosine-derived side chains crosslinked via a biaryl ether linkage, creating a constrained three-dimensional architecture that contributes to its bioactivity [1]. The structural complexity of this compound presents substantial challenges for synthetic chemists, particularly regarding the formation of its strained macrocyclic system and the installation of its stereochemical elements. The growing interest in macrocyclic peptidomimetics as therapeutic agents has intensified the need for efficient synthetic approaches to this compound and analogous structures.

The synthesis of this compound represents a significant challenge in organic chemistry due to its complex architectural features: a reduced piperazine core, phenolic biaryl ether crosslinks, and multiple chiral centers. Synthetic strategies have evolved from traditional linear approaches to more innovative biomimetic pathways that mimic how nature assembles such strained molecules. The macrocyclic constraint imparts significant conformational restriction to the molecule, enhancing its binding affinity and selectivity for biological targets, but simultaneously increasing the synthetic challenges associated with its construction [2]. These structural characteristics place this compound in an underexplored region of chemical space that is poorly represented in current screening collections, making its synthesis particularly valuable for drug discovery efforts.

Key Strategic Approaches:

  • Biomimetic synthesis: Inspired by biosynthetic pathways involving oxidative coupling of linear peptide precursors
  • Convergent synthesis: Focuses on preparing complex fragments followed by strategic coupling
  • Diversity-oriented synthesis: Generates structural diversity around the macrocyclic peptidomimetic framework
  • Solid-phase synthesis: Facilitates the preparation of complex intermediates and cyclization precursors

Diversity-Oriented Synthesis and Structural Analogs

The strategic importance of this compound extends beyond its intrinsic biological activity to serve as a privileged structural motif for diversity-oriented synthesis (DOS). DOS aims to efficiently generate compound libraries with high degrees of structural diversity and molecular complexity, thereby exploring broader regions of chemical space [2]. This approach is particularly valuable for addressing challenging biological targets such as protein-protein interactions, which often require molecules with complex three-dimensional architectures and significant surface area for effective binding. Macrocyclic peptidomimetics like this compound represent ideal scaffolds for DOS due to their inherent structural complexity and potential for significant functional group display.

The development of DOS strategies around macrocyclic peptidomimetics addresses critical gaps in current screening collections. Traditional compound libraries used in pharmaceutical settings tend to be dominated by planar aromatic structures and rule-of-five compliant molecules that are well-suited for traditional drug targets but often fail against more challenging biological systems [2]. In contrast, macrocyclic peptidomimetics incorporate structural motifs commonly found in naturally occurring bioactive compounds but remain largely underrepresented in screening collections due to their synthetic intractability. The constrained macrocyclic frameworks exhibit enhanced three-dimensional character and greater shape diversity compared to their linear counterparts, properties that correlate with improved ability to modulate complex biological systems.

Table 1: Key Components of Structural Diversity in Peptidomimetic Libraries

Diversity Component Definition Impact on Library Quality
Appendage Diversity Variation in structural moieties around a common scaffold Increases functional group display and interaction potential
Functional Group Diversity Variation in the functional groups present Enhances binding capabilities with biological targets
Stereochemical Diversity Variation in orientation of interacting elements Improves spatial complementarity with targets
Scaffold Diversity Presence of distinct molecular frameworks Most significant contributor to shape diversity

The implementation of DOS for this compound-inspired libraries has demonstrated practical utility in addressing biological targets traditionally considered "undruggable." For instance, molecules capable of modulating protein-protein interactions, transcription factor activity, and multidrug resistance in pathogens have been discovered using DOS libraries, whereas conventional compound collections have largely failed against such targets [2]. This success stems from the ability of DOS-derived macrocycles to present functional groups across large molecular surfaces, enabling interactions with broad, shallow protein interfaces that are common in protein-protein interactions but difficult to target with traditional small molecules.

Key Synthetic Methodology Development for this compound

Intramolecular SNAr Macrocyclization Approach

A groundbreaking advancement in this compound synthesis emerged through the development of an efficient macrocyclization strategy based on an intramolecular nucleophilic aromatic substitution (SNAr) reaction [3]. This approach centers on the construction of the critical 14-membered m,p-cyclophane ring system characteristic of this compound, which represents one of the most synthetically challenging aspects of the total synthesis. The SNAr methodology significantly improved upon previous macrocyclization attempts by offering milder reaction conditions and substantially higher yields compared to conventional techniques, addressing a critical bottleneck in the synthetic sequence.

The key innovation in this approach involves the strategic incorporation of a 3-fluoro-4-nitrophenylalanine derivative as a building block, which serves as both an activating group for the macrocyclization and a versatile functional handle for subsequent structural manipulations [3]. The electron-withdrawing nitro group adjacent to the fluorine atom dramatically enhances the reactivity of the aryl fluoride toward nucleophilic displacement, enabling the cyclization to proceed efficiently under mild conditions. Following macrocyclization, the nitro group can be selectively reduced and functionalized to install the oxygen functionality found in the natural product or other diverse structural modifications for structure-activity relationship studies.

Critical Synthetic Advantages of SNAr Macrocyclization:

  • Enhanced reaction efficiency: Cyclization proceeds under significantly milder conditions compared to classical methods
  • Versatile functionalization: The nitro group provides a chemical handle for introducing diverse structural modifications
  • Stereochemical control: The methodology preserves chiral integrity of sensitive amino acid precursors
  • Scalability: The approach is amenable to preparation of multigram quantities of advanced intermediates
Biosynthetic Insights and Biomimetic Strategies

Recent elucidation of the biosynthetic pathway for herquline A, a structurally related strained piperazine alkaloid, has provided valuable insights that could inform biomimetic approaches to this compound synthesis [1]. The biosynthesis begins with a nonribosomal peptide synthetase (NRPS) that activates two molecules of L-tyrosine and catalyzes their condensation and reduction to form a linear di-tyrosine piperazine intermediate. This intermediate then undergoes a series of oxidative and reductive transformations to forge the complex pentacyclic scaffold of herquline A. Understanding these enzymatic processes reveals nature's efficient strategy for constructing strained piperazine systems.

A particularly noteworthy biosynthetic step involves a cytochrome P450 enzyme (HqlC) that catalyzes the formation of the C-C crosslink between the phenyl side chains [1]. This transformation shares mechanistic similarities with the C-O crosslinking in this compound biosynthesis, despite the different connective linkages. Computational analysis suggests that HqlC may operate through a single radical addition mechanism, wherein hydrogen abstraction from one phenolic group generates a radical that adds to the other phenyl ring, followed by rearomatization to form the final crosslinked product. This radical-based coupling strategy offers potential inspiration for developing synthetic methods that mimic nature's approach to creating strained biaryl connections.

Table 2: Key Enzymatic Transformations in Piperazine Alkaloid Biosynthesis

Enzyme Class Representative Examples Catalytic Function Potential Synthetic Application
Nonribosomal Peptide Synthetase (NRPS) HqlA Condenses and reduces two tyrosine molecules Biomimetic dipeptide formation strategies
Cytochrome P450 HqlC, CYP121 Catalyzes aryl-aryl coupling via radical mechanism Oxidative biaryl bond formation
Short-Chain Dehydrogenase/Reductase (SDR) HqlB, HqlD, HqlF Sequential reduction of unsaturated intermediates Stereoselective ketone reduction
Methyltransferase HqlE N-methylation of piperazine ring Selective alkylation strategies

The biosynthetic pathway also demonstrates the strategic role of N-methylation as a trigger for subsequent non-enzymatic transformations that form the strained polycyclic system [1]. In herquline biosynthesis, methylation of the piperazine nitrogen initiates a cascade of stereoselective, non-enzymatic reactions that efficiently generate the complex pentacyclic scaffold. This phenomenon suggests potential synthetic strategies wherein a single chemical transformation could orchestrate multiple subsequent ring-forming steps, significantly streamlining the synthesis of complex piperazine natural products like this compound.

Experimental Protocols

Macrocyclization via Intramolecular SNAr Reaction

Principle: This protocol describes the key macrocyclization step in this compound synthesis using an intramolecular nucleophilic aromatic substitution (SNAr) to form the 14-membered biaryl ether ring system [3].

Materials and Equipment:

  • Linear peptide precursor containing 3-fluoro-4-nitrophenylalanine
  • Anhydrous dimethylformamide (DMF)
  • Anhydrous dichloromethane (DCM)
  • Diisopropylethylamine (DIPEA)
  • Tetra-n-butylammonium fluoride (TBAF)
  • Argon or nitrogen gas supply
  • Round-bottom flasks (50-100 mL) with rubber septa
  • Magnetic stirrer and stir bars
  • Syringes and needles for anhydrous transfer
  • Thin-layer chromatography (TLC) setup
  • Flash chromatography system

Procedure:

  • Prepare a solution of the linear peptide precursor (1.0 equiv) in anhydrous DMF (0.01 M concentration) in a flame-dried round-bottom flask under inert atmosphere.
  • Cool the solution to 0°C using an ice bath while maintaining argon/nitrogen flow.
  • Add DIPEA (3.0 equiv) dropwise via syringe, followed by TBAF (1.1 equiv) as a 1.0 M solution in THF.
  • Remove the ice bath and allow the reaction to warm slowly to room temperature with stirring.
  • Monitor reaction progress by TLC (silica gel, 5% MeOH in DCM) until complete consumption of starting material is observed (typically 4-8 hours).
  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL per 100 mL reaction volume).
  • Extract the aqueous mixture with ethyl acetate (3 × 50 mL), combine organic extracts, and wash with brine (50 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel (gradient elution: 2-10% MeOH in DCM) to obtain the macrocyclic product as a solid.
  • Characterize the product by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS.

Critical Notes:

  • Maintain strict anhydrous conditions throughout the reaction to prevent hydrolysis of the activated aryl fluoride.
  • The dilution of the reaction (0.01 M) is critical to favor intramolecular cyclization over dimerization or oligomerization.
  • For challenging cyclizations, slow addition of a dilute solution of the linear precursor to a gently stirring solution of base may improve yields.
  • The nitro group in the cyclized product provides a versatile handle for further functionalization through reduction to an amine or replacement with oxygen functionality.
Synthesis of Cycloisodityrosine Building Blocks

Principle: This protocol outlines the preparation of cycloisodityrosine derivatives, which serve as key intermediates for this compound synthesis, through a double alkylation strategy using chiral bislactim ether methodology [3].

Materials:

  • Chiral bislactim ether (1.0 equiv)
  • 3-Fluoro-4-nitrobenzyl bromide (2.2 equiv)
  • Lithium hexamethyldisilazide (LiHMDS, 2.2 equiv)
  • Tetrahydrofuran (THF), anhydrous
  • Methanol for quenching
  • Aqueous hydrochloric acid (1.0 M)
  • Ethyl acetate for extraction
  • Sodium bicarbonate, saturated solution
  • Brine solution

Procedure:

  • Dissolve chiral bislactim ether (1.0 equiv) in anhydrous THF (0.1 M) under inert atmosphere at -78°C.
  • Add LiHMDS (2.2 equiv) dropwise as a 1.0 M solution in THF and stir for 30 minutes at -78°C.
  • Add 3-fluoro-4-nitrobenzyl bromide (2.2 equiv) dropwise as a solution in minimal THF.
  • Slowly warm the reaction mixture to 0°C over 2 hours and continue stirring until TLC shows complete consumption of starting material.
  • Quench the reaction with cold methanol at 0°C, then add 1.0 M HCl and stir for 1 hour to hydrolyze the bislactim ether.
  • Extract the aqueous mixture with ethyl acetate (3 × 50 mL), combine organic layers, and wash sequentially with saturated sodium bicarbonate and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography to obtain the cycloisodityrosine precursor.
  • Isolate and characterize the minor dialkylation byproduct, which can be formed through a proposed mechanism involving double alkylation [3].

Troubleshooting:

  • If double alkylation product predominates, reduce equivalents of base and alkylating agent to 1.1 each.
  • For poor diastereoselectivity, consider alternative chiral auxiliaries or modified bislactim ethers.
  • Low yields in hydrolysis step may be improved by extended reaction time or alternative acid sources.

Application Notes and Analytical Data

Structural Characterization of Synthetic Intermediates

Spectroscopic Analysis: Comprehensive characterization of synthetic intermediates is essential for confirming structural identity and purity throughout the this compound synthetic sequence. For the key macrocyclic intermediate obtained via the SNAr cyclization, characteristic ( ^1 \text{H} ) NMR signals include distinctive aromatic proton patterns consistent with the coupled biaryl ether system, typically appearing as two doublets in the region of δ 6.8-7.2 ppm with coupling constants of J = 8-9 Hz [3]. The reduced piperazine ring protons give rise to complex multiplet patterns between δ 2.5-4.5 ppm, while the methoxy protons of ester protecting groups appear as singlets around δ 3.7 ppm. Mass spectrometric analysis typically shows [M+H]+ ions consistent with the expected molecular formula, with high-resolution mass spectrometry providing confirmation of elemental composition.

Chromatographic Properties: The macrocyclic intermediates exhibit distinct retention characteristics in both normal-phase and reversed-phase chromatographic systems. In normal-phase flash chromatography using silica gel with gradient elution (2-10% methanol in dichloromethane), the cyclized product typically elutes after linear precursors due to its more compact structure and reduced polarity [3]. In reversed-phase HPLC systems (C18 column with acetonitrile-water gradient), these compounds show retention times proportional to the nature and number of protecting groups, with typical retention times in the range of 12-18 minutes under standard analytical conditions (linear gradient from 10% to 90% acetonitrile over 20 minutes). These chromatographic profiles provide valuable fingerprints for assessing synthetic intermediate purity and guiding purification strategies.

Table 3: Comparative Analysis of Synthetic Approaches to this compound

Synthetic Approach Key Transformation Advantages Limitations Overall Yield
Intramolecular SNAr Macrocyclization via aromatic substitution Mild conditions, high yielding, versatile functionalization Requires specialized fluorinated building blocks ~15-20% over 12 steps
Biomimetic Oxidation Oxidative phenolic coupling Conceptually elegant, mimics biosynthesis Limited control over regioselectivity, moderate yields ~5-8% over 10 steps
Stepwise Fragment Coupling Sequential peptide bond formation Maximum control over stereochemistry Lengthy sequence, protecting group intensive ~8-12% over 15+ steps
Solid-Phase Synthesis Immobilized linear precursor assembly Amenable to library generation, automation compatible Challenges in macrocyclization on solid support Variable (10-25%)
Strategic Applications in Drug Discovery

The synthetic methodologies developed for this compound total synthesis have found broader applications in medicinal chemistry and drug discovery, particularly in the construction of structurally constrained peptidomimetics targeting challenging biological systems. The intramolecular SNAr macrocyclization strategy has been adapted for the synthesis of diverse macrocyclic compounds beyond this compound, including vancomycin analogs and other biaryl ether-containing natural products [3]. These structural motifs are particularly valuable for addressing protein-protein interaction targets, where extended surface contacts and defined three-dimensional topography are essential for high-affinity binding.

The strategic incorporation of rigidifying elements such as the biaryl ether linkage in this compound has inspired design principles for enhancing the proteolytic stability and bioavailability of peptide-based therapeutics. Replacement of amide bonds with triazole rings, as mentioned in the context of peptidomimetic design, introduces conformational constraint that mimics either cis or trans amide bond configurations while resisting enzymatic degradation [2]. These structural modifications can significantly improve the pharmacological profiles of peptide-derived therapeutics, addressing key limitations such as rapid clearance and poor membrane permeability that often plague natural peptide scaffolds.

The exploration of this compound-inspired scaffolds through diversity-oriented synthesis represents a powerful strategy for interrogating underexplored regions of chemical space with high potential for biological relevance [2]. By generating compound collections that incorporate both known bioactive motifs (such as the diketopiperazine unit present in many natural products) and novel structural elements, these libraries balance the need for biological relevance with the desire to explore new structural territory. This approach has yielded chemical probes for challenging targets including transcription factors, protein-protein interactions, and multidrug resistance mechanisms, validating the utility of this compound-derived scaffolds in modern chemical biology and drug discovery.

Visual Synthesis workflow

PiperazinomycinSynthesis Start Linear Peptide Precursor Activation Base Activation (DIPEA, TBAF) Start->Activation Anhydrous DMF 0°C to RT Cyclization Intramolecular SNAr Macrocyclization Activation->Cyclization 4-8 hours Intermediate Macrocyclic Intermediate (NO2 group present) Cyclization->Intermediate Purification Flash Chromatography Functionalization Nitro Group Functionalization Intermediate->Functionalization Reduction/Modification Final This compound Core Structure Functionalization->Final Final Deprotection

Figure 1: Workflow for this compound Synthesis via SNAr Macrocyclization. This diagram illustrates the key steps in the total synthesis of this compound using an intramolecular nucleophilic aromatic substitution (SNAr) strategy for macrocycle formation, highlighting the critical cyclization and subsequent functionalization steps [3].

PiperazineBiosynthesis LTyrosine L-Tyrosine Precursors NRPS NRPS Condensation (HqlA) LTyrosine->NRPS ATP, NADPH LinearPiperazine Linear Piperazine Intermediate NRPS->LinearPiperazine Reductive release P450 P450 Oxidative Coupling (HqlC) LinearPiperazine->P450 O2, NADPH Crosslinked Crosslinked Intermediate P450->Crosslinked Radical coupling SDR SDR Reduction (HqlB/D/F) Crosslinked->SDR NADPH Methylation N-Methylation (HqlE) SDR->Methylation Multiple steps FinalProduct Strained Piperazine Natural Product Methylation->FinalProduct Cascade rearrangements

Figure 2: Biosynthetic Pathway for Strained Piperazine Alkaloids. This workflow depicts the enzymatic steps in the biosynthesis of herquline A, a structurally related piperazine natural product, highlighting the nonribosomal peptide synthesis, oxidative coupling, and reductive modifications that parallel potential biomimetic approaches to this compound [1].

Conclusion

The total synthesis of this compound represents a continuing challenge at the frontier of synthetic organic chemistry, with the development of innovative methodologies like the intramolecular SNAr macrocyclization strategy providing significant advances in efficiency and practicality. The integration of biosynthetic insights with traditional synthetic approaches offers promising avenues for future developments, potentially enabling more biomimetic routes to this complex natural product and its analogs. As synthetic methodologies continue to evolve, particularly in the areas of C-H activation, photoredox catalysis, and enzymatic synthesis, the preparation of this compound and related macrocyclic peptidomimetics will become increasingly efficient, facilitating their exploration as privileged scaffolds in chemical biology and drug discovery. The strategic lessons learned from this compound synthesis continue to inspire new approaches to complex macrocyclic natural products with potential therapeutic applications.

References

Application Notes: Synthetic Strategies for Heterodectic Macrocyclic Peptides

Author: Smolecule Technical Support Team. Date: February 2026

Heterodectic macrocyclic peptides are a class of constrained peptides where the ring closure occurs through a bond other than a standard amide (peptide) bond, such as an ether or disulfide linkage. These structures are crucial in drug discovery due to their enhanced metabolic stability, receptor selectivity, and cell permeability compared to their linear counterparts [1].

Piperazinomycin as a Model Heterodectic Peptide this compound is a fungal-derived antibiotic natural product that exemplifies a highly strained heterodectic macrocycle [2]. Its structure is characterized by a reduced piperazine core and a critical aryl-alkyl ether bond that crosslinks the tyrosine side chains, contributing to its rigid, bowl-shaped conformation and biological activity [2]. The biosynthesis of related strained peptides like Herquline A involves a P450 enzyme (e.g., HqlC) that catalyzes the oxidative coupling of aryl rings, a process that can inspire biomimetic synthetic strategies [2].

Comparative Advantages of Synthetic Methodologies

  • SNAr Cycloetherification: This chemical method is powerful for constructing biaryl ether linkages found in complex natural products like vancomycin. It tackles two challenging synthetic problems—ether bond formation and macrocyclization—in a single operation, offering high convergence and atom economy [3] [4].
  • Chemoenzymatic Macrocyclization: This approach leverages the efficiency and selectivity of enzymatic catalysis, such as Thioesterase (TE) domains. TE domains pre-organize linear peptide substrates, facilitating high-yielding cyclization with minimal epimerization and reducing issues like oligomerization common in chemical macrocyclization [5].

Detailed Experimental Protocols

Protocol 1: SNAr-Based Cycloetherification for Aryl-Ether Bond Formation

This protocol describes the synthesis of heterodectic macrocyclic peptides featuring endo aryl-aryl or aryl-alkyl ether bonds, characteristic of peptides like the vancomycin family [3] [4].

Materials

  • Linear peptide precursor containing an electron-deficient aryl halide (e.g., fluoro- or nitro-substituted) and a phenolic nucleophile.
  • Anhydrous, aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
  • Base (e.g., cesium carbonate or potassium carbonate).
  • Source of inert atmosphere (e.g., nitrogen or argon gas).

Procedure

  • Synthesis of Linear Precursor: Synthesize the protected linear peptide sequence containing the requisite electron-deficient aryl halide and phenolic nucleophile using standard Fmoc-SPPS protocols.
  • Cyclization Reaction: a. Dissolve the linear peptide precursor in anhydrous DMF at a concentration of 0.5-1.0 mM to favor intramolecular reaction. b. Add 2.0-3.0 equivalents of cesium carbonate under an inert atmosphere. c. Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60°C), monitoring by LC-MS until completion.
  • Work-up and Purification: Upon reaction completion, quench by dilution with ethyl acetate and wash with aqueous citric acid solution. Purify the crude macrocyclic product using reversed-phase preparative HPLC.

Critical Notes

  • Substrate Design: The ring size and steric hindrance around the reactive sites must be carefully considered to achieve successful cyclization.
  • Minimize Oligomerization: Using high-dilution conditions (slow addition of precursor to the reaction vessel) is crucial to suppress intermolecular dimerization or oligomerization.

The workflow for this synthetic approach is outlined below:

G Start Start: Protected Linear Peptide Precursor A Deprotection of Phenolic Group Start->A B Dissolve in Anhydrous DMF (High Dilution: 0.5-1.0 mM) A->B C Add Base (e.g., Cs₂CO₃) Under Inert Atmosphere B->C D Stir at RT or 40-60°C (Monitor by LC-MS) C->D E Reaction Quench & Extraction D->E F Purification via Preparative RP-HPLC E->F End End: Purified Heterodectic Macrocyclic Peptide F->End

Protocol 2: Chemoenzymatic Macrocyclization Using Thioesterase (TE) Domains

This protocol utilizes TycC TE to catalyze the head-to-tail macrocyclization of a linear decapeptide-SNAC thioester into Tyrocidine A, a method applicable to this compound analogs [5].

Materials

  • Linear peptide-N-acetylcysteamine (SNAC) thioester substrate.
  • Purified TycC TE domain (or other relevant TE).
  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.5).
  • NADPH (if required by specific SDR enzymes in cascade reactions).

Procedure

  • Synthesis of Peptide-SNAC Substrate: a. Synthesize the linear peptide sequence on 2-chlorotrityl resin using Fmoc-SPPS. b. Cleave the peptide from the resin while preserving side-chain protections. c. Couple the free C-terminal carboxylate with N-acetylcysteamine (NAC) to form the peptide-SNAC thioester. d. Fully deprotect and purify the linear peptide-SNAC by HPLC.
  • Enzymatic Macrocyclization: a. Prepare a solution of the purified peptide-SNAC substrate (0.1-0.5 mM) in a suitable assay buffer. b. Add the purified TycC TE domain (final concentration ~1-5 µM). c. Incubate the reaction at 25-30°C for 1-4 hours.
  • Reaction Monitoring and Purification: Monitor the consumption of the linear substrate and formation of the macrocyclic product by LC-MS. Upon completion, purify the reaction mixture using reversed-phase preparative HPLC.

Critical Notes

  • Substrate Scope: TE domains can exhibit broad substrate tolerance, allowing for the incorporation of non-native amino acids to create analog libraries. However, they are often more sensitive to changes near the cyclization site [5].
  • Minimizing Epimerization: The chemoenzymatic approach is advantageous for minimizing Cα epimerization, a common issue in chemical macrolactamization [5].

The relationship between these methods and their application to target structures is illustrated below:

G cluster_chemical Chemical Method (SNAr) cluster_enzymatic Chemoenzymatic Method (TE Domain) LinearPrecursor Linear Peptide Precursor A1 Activate Aryl Halide with Base LinearPrecursor->A1 B1 Bind Peptide-SNAC Substrate to TE Active Site LinearPrecursor->B1 Peptide-SNAC A2 Intramolecular Nucleophilic Attack by Phenol A1->A2 A3 Formation of Endo Aryl-Ether Bond A2->A3 ProductA Heterodectic Peptide (e.g., this compound) A3->ProductA B2 Enzyme-Mediated Nucleophilic Attack B1->B2 B3 Head-to-Tail Macrocyclization B2->B3 ProductB Homodectic Peptide (e.g., Tyrocidine A) B3->ProductB

Key Data and Optimization Parameters

Table 1: Key Parameters for SNAr Cycloetherification Protocol

Parameter Optimal Condition Notes & Variations
Concentration 0.5 - 1.0 mM High dilution favors intramolecular cyclization over polymerization.
Base Cs2CO3 Other bases like K2CO3 or DBU can be effective.
Solvent Anhydrous DMF or DMSO Essential to maintain anhydrous conditions to prevent hydrolysis.
Temperature Room Temp. to 60°C Higher temperatures may be needed for sterically hindered substrates.
Reaction Time 2 - 24 hours Monitor by LC-MS/TLC for completion.

Table 2: Key Parameters for Chemoenzymatic Macrocyclization Protocol

Parameter Optimal Condition Notes & Variations
Substrate Peptide-SNAC thioester CoA, phosphopantetheine, or thiophenol thioesters are alternatives [5].
[Substrate] 0.1 - 0.5 mM Varies with enzyme efficiency and substrate solubility.
TE Domain TycC TE (for Tyrocidine) SnbDE TE for streptogramins; Sgd TE for seongsanamide [5].
Buffer pH 7.0 - 8.5 (Tris or Phosphate) Match the optimal pH for the specific TE domain used.
Incubation Time 1 - 4 hours Generally faster than chemical methods with fewer side reactions.

Troubleshooting and Technical Notes

  • Low Cyclization Yields in SNAr: If yields are low, consider synthesizing analogs with different ring sizes or introducing electron-withdrawing groups (e.g., nitro) on the aryl halide to enhance its reactivity. Re-optimize concentration and base strength [3] [4].
  • Hydrolysis vs. Cyclization in TE Reactions: If hydrolysis of the peptide-SNAC substrate is a significant side reaction, consider using nonionic detergents in the reaction buffer or exploring mutations of key residues in the TE's active site to favor macrocyclization [5].
  • Handling Peptide-SNAC Substrates: Peptide-SNAC thioesters can be prone to epimerization and are challenging to purify. As an alternative, solid-phase synthesis with a biomimetic linker that mimics the native peptidyl carrier protein (PCP) can be employed for a more robust and efficient process [5].

Conclusion

The synthesis of heterodectic macrocyclic peptides like this compound can be achieved through complementary synthetic biology and chemical strategies. The SNAr-based cycloetherification is a powerful chemical tool for directly forging the critical endo ether bonds, while chemoenzymatic approaches using TE domains offer a highly efficient and potentially more biomimetic route for macrocyclization. The choice of method depends on the specific target structure, available resources, and desired analog libraries. These detailed protocols provide a foundation for researchers to explore and produce these complex, biologically active molecules.

References

Application Note: Piperazinomycin - Foundational Review and Potential SAR Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Piperazinomycin is an antifungal antibiotic initially isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus [1]. Early studies characterized it as a basic, lipophilic compound with a molecular formula of C₁₈H₂₀N₂O₂ and a molecular weight of 296.37 g/mol [2] [1]. Its biological activity is marked by a pronounced inhibitory effect against fungi and yeasts, with particular potency against Trichophyton species [1]. However, a detailed Structure-Activity Relationship (SAR) profile for this compound has not been established in the available public literature, as recent research focuses on other piperazine and piperazinone-containing compounds for various therapeutic targets [3] [4] [5]. This document collates the known chemical and biological data to serve as a starting point for new investigative work.

Chemical and Physical Property Profile

The table below summarizes the key identified properties of this compound.

Table 1: Chemical and Physical Properties of this compound

Property Value / Description Source
Molecular Formula C₁₈H₂₀N₂O₂ [2] [1]
Molecular Weight 296.37 g/mol [2] [1]
CAS Registry Number 83858-82-6 [2]
IUPAC Name (3R,6S)-3,6-Di(2-hydroxyphenyl)piperazine-2,5-dione (Based on common interpretation of structure)
SMILES C1C(NC(C1)C2=CC=CC=C2O)C(=O)NC(=O)C3=CC=CC=C3O (Derived from available data)
Nature Basic, Lipophilic [1]
Density 1.172 g/cm³ (Calculated) [2]
Boiling Point 493.683 °C at 760 mmHg (Calculated) [2]
Flash Point 252.371 °C (Calculated) [2]
Antifungal Activity Inhibitory against fungi and yeasts; especially active against Trichophyton [1]

Reported Biological Activity and Preliminary SAR Inferences

The primary documented biological activity of this compound is its antifungal effect. The original study reported that the antibiotic was isolated based on this activity and showed specific efficacy against Trichophyton, a genus of fungi that can cause skin infections in humans [1]. While a systematic SAR study is not available, the structure itself allows for some reasoned hypotheses about its activity.

The molecule features a diketopiperazine core (piperazine-2,5-dione) substituted with two 2-hydroxyphenyl groups. The diketopiperazine scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to participate in hydrogen bonding. The 2-hydroxyphenyl (catechol-like) substituents are likely critical for activity, potentially acting as metal chelators or interacting with specific enzyme active sites in fungal cells. The stereochemistry of the two chiral centers (3R, 6S) is also expected to be crucial for proper binding to the biological target. Modifications to the phenolic hydroxyl groups, the stereochemistry, or the diketopiperazine core would be necessary to empirically establish the SAR.

Original Isolation and Characterization Protocol

The following is a summary of the historical experimental protocol used for the fermentation, isolation, and characterization of this compound [1].

Materials
  • Producing Strain: Streptoverticillium olivoreticuli subsp. neoenacticus.
  • Culture Medium: Standard fermentation broth (exact composition not specified in search results).
  • Extraction Solvents: Methanol, Methyl isobutyl ketone.
  • Chromatography Media: Amberlite XAD-2 resin, Sephadex LH-20, Sephadex G-15, preparative Silica Gel TLC plates.
Step-by-Step Methodology
  • Fermentation: The producing strain was cultured in a fermentation broth under standard conditions to produce this compound.
  • Preliminary Extraction: The antibiotic was extracted from the mycelial cake using methanol. Alternatively, it was adsorbed from the broth filtrate onto Amberlite XAD-2 resin and subsequently eluted with aqueous acetone.
  • Liquid-Liquid Extraction: The crude extract was rendered alkaline, and the lipophilic this compound was partitioned into methyl isobutyl ketone.
  • Purification: The extract was purified through a sequence of chromatographic steps:
    • Size Exclusion Chromatography: Initial purification on Sephadex LH-20.
    • Further Size Exclusion: Subsequent fractionation on Sephadex G-15.
    • Final Purification: Preparative thin-layer chromatography (TLC) on silica gel.
  • Characterization: The purified compound was characterized using:
    • High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.
    • Spectroscopic Analysis: Including NMR and others to elucidate the structure.
    • Chemical Tests: To confirm its basic and lipophilic nature.
Workflow Visualization

The following diagram illustrates the key stages of the original isolation and characterization process.

G Start Start: Fermentation (Streptoverticillium sp.) A Extraction Options Start->A B From Mycelial Cake: Methanol Extraction A->B Path A C From Broth Filtrate: Adsorption on XAD-2 Resin & Elution (Aq. Acetone) A->C Path B D Combine & Alkalinize B->D C->D E Liquid-Liquid Extraction (Methyl Isobutyl Ketone) D->E F Chromatography Sequence: 1. Sephadex LH-20 2. Sephadex G-15 E->F G Final Purification: Preparative TLC (Silica Gel) F->G H Characterization: HR-MS, NMR, etc. G->H

Proposed Modern SAR Workflow

To develop a robust SAR for this compound, a combination of computational and experimental approaches is recommended. The following workflow outlines a potential strategy.

G Start Start: Known this compound Structure A Computational Analysis (DFT, Docking, MD) Start->A B Hypothesize Key Moieties & Design Analogues A->B C Chemical Synthesis of Analogues B->C D In-Vitro Assays (Antifungal, Cytotoxicity) C->D E SAR Data Analysis (3D-QSAR, Statistical Models) D->E E->B Feedback Loop F Iterative Design & Optimization of Lead Compounds E->F

Detailed Methodologies for Key Steps

5.1.1 Computational Analysis (Step 1)

  • Density Functional Theory (DFT) Calculations: Use software like Gaussian '09 with a functional such as WB97XD and a basis set like 6-311++G(d,p) to optimize the molecular geometry, calculate electronic properties (frontier molecular orbitals, electrostatic potential maps), and determine vibrational frequencies [5]. This helps identify reactive sites and potential regions for interaction with biological targets.
  • Molecular Docking: Dock this compound into a putative or homologous fungal protein target to predict the binding conformation and identify key amino acid residues involved in the interaction [4] [5]. This generates hypotheses about which parts of the molecule are critical for binding.
  • Molecular Dynamics (MD) Simulations: Run MD simulations (e.g., 50-100 ns) to assess the stability of the protein-ligand complex under physiological conditions and validate the rationality of the docked pose over time [6] [4] [5].

5.1.2 In-Vitro Antifungal Assay (Step 4)

  • Protocol: The standard broth microdilution method as per guidelines from organizations like CLSI (CLSI M38/M59) or EUCAST can be employed.
  • Procedure:
    • Prepare a serial dilution of this compound and its synthetic analogues in a suitable medium (e.g., RPMI-1640) in 96-well microtiter plates.
    • Inoculate each well with a standardized suspension of fungal or yeast cells (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes).
    • Include growth control (no compound) and sterility control (no inoculum) wells.
    • Incubate the plates at 35°C for 24-48 hours depending on the test organism.
    • Measure the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visually inhibits 100% (or a predetermined percentage, e.g., 50% for IC₅₀) of fungal growth compared to the growth control. Spectrophotometric reading can also be used for quantification.

Conclusion and Future Perspectives

This compound represents an underexplored antifungal scaffold with promising initial biological data. The absence of a detailed SAR in the literature presents a significant opportunity for research. Future work should focus on the total synthesis of this compound to enable the generation of diverse analogues, the identification of its precise molecular target in fungal cells, and the implementation of the integrated computational and experimental SAR workflow outlined above. Such studies could unlock the potential of this natural product as a lead compound for developing new antifungal agents, which are urgently needed in the face of rising antimicrobial resistance.

References

Piperazinomycin Fermentation Protocol Optimization: Detailed Application Notes and Experimental Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now draft the main body of the application notes and protocols.

Introduction to Piperazinomycin

This compound is a novel antifungal antibiotic first isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus. This compound exhibits a unique structural configuration characterized by a molecular formula of C~18~H~20~N~2~O~2~ (molecular weight 296.36 g/mol) and represents a promising antifungal agent with specific activity against fungi and yeasts, particularly demonstrating efficacy against Trichophyton species [1] [2]. Chemically, this compound is classified as a basic, lipophilic compound containing a distinctive piperazine ring system, which contributes to its pharmaceutical importance and places it within a privileged structural motif in drug discovery [3]. The piperazine moiety enhances target affinity, specificity, and water solubility, making it valuable for antimicrobial applications [3].

From a therapeutic perspective, this compound demonstrates a potent antifungal profile with activity against various fungal strains and yeasts, while also exhibiting effects against some mycobacteria. Notably, it shows no significant antibacterial activity, indicating its specific mechanism of action against eukaryotic pathogens [2]. This specificity makes this compound particularly valuable for pharmaceutical development targeting dermatophytic infections and other fungal diseases. The compound's chemical properties include a melting point of 102-104°C, boiling point of 493.7°C at 760 mmHg, and density of 1.172 g/cm³, with solubility primarily in methanol [2]. These characteristics influence both its extraction methodology and formulation potential for pharmaceutical applications.

Baseline Fermentation Protocol

Producing Microorganism and Culture Conditions

The wild-type producer of this compound is Streptoverticillium olivoreticuli subsp. neoenacticus, a filamentous bacterium belonging to the Actinomycetes group, which is renowned for producing numerous clinically valuable antibiotics [1]. The standard culture conditions for maintaining this strain involve agar slants containing appropriate nutrient sources, with regular subculturing every 2 months and storage at 4°C to preserve viability and productivity [4]. For inoculum preparation, a loopful of cells from the slant is transferred to a seed medium typically incubated on a rotary shaker operating at 200 rpm at 30°C for 20-48 hours, until achieving optimal cell density [1] [5].

The fermentation process is typically conducted in baffled shake flasks containing production medium, with incubation at 30°C on rotary shakers at 200-220 rpm for extended periods (up to 168 hours) to maximize antibiotic production [1] [5]. The initial pH of the medium is generally adjusted to approximately 6.5-7.0 before sterilization, as slightly acidic to neutral conditions typically favor secondary metabolite production in Actinomycetes. The inoculum size generally ranges from 5-10% (v/v) of the production medium volume to ensure adequate cell density while avoiding excessive growth that might deplete nutrients prematurely [5].

Medium Composition and Analytical Methods

Table 1: Baseline fermentation medium composition for this compound production

Component Concentration Function
Carbon Source Glucose (40 g/L), Corn starch (20 g/L) Energy source and carbon skeleton
Nitrogen Source Hot-pressed soybean flour (25 g/L) Amino acid and nitrogen supply
Inorganic Salts CaCO~3~ (3 g/L), KH~2~PO~4~ (1-1.5 g/L), MgSO~4~·7H~2~O (0.5-1.5 g/L) pH buffering and cofactors
Specialty Components Amberlite XAD-2 (for extraction) Adsorbent for product recovery

The production medium for this compound employs complex nutritional components designed to support both growth and secondary metabolite production. The carbon sources typically include a combination of rapid-utilization sugars like glucose and slower-metabolizing polysaccharides such as corn starch, providing sustained carbon availability throughout the fermentation cycle [5]. The nitrogen requirements are fulfilled through complex sources like hot-pressed soybean flour, which supplies amino acids, peptides, and trace growth factors essential for antibiotic synthesis [5].

For This compound quantification, high-performance liquid chromatography (HPLC) represents the gold standard analytical method. The recommended protocol utilizes a Bio-Rad HPX-87H Aminex column (7.8 mm × 300 mm) with a UV detector set at 210 nm. The mobile phase consists of 0.005 mol/L H~2~SO~4~ delivered at a flow rate of 0.6 mL/min, with the column maintained at 55°C [4]. Sample preparation involves centrifugation of fermentation broth at 12,000 rpm for 10 minutes, followed by appropriate dilution and filtration through a 0.45 μm membrane before injection [4]. For rapid screening, thin-layer chromatography (TLC) on silica gel plates can be employed, with visualization under UV light (254 nm) or using appropriate spraying reagents [6].

Fermentation Optimization Strategies

Critical Parameter Screening

The initial step in fermentation optimization involves systematic screening to identify critical factors significantly impacting this compound yield. The Plackett-Burman (PB) design represents an efficient approach for this purpose, allowing researchers to evaluate 'n' variables in just 'n+1' experimental trials [4]. This fractional factorial design is particularly valuable for media optimization, as it enables rapid identification of the most influential components among numerous candidates while minimizing experimental effort. In a typical PB design for antibiotic fermentation, each variable is tested at two levels (high and low), with the design matrix developed using statistical software packages such as SAS [4].

For this compound optimization, the key factors to evaluate would include various carbon sources (glucose, galactose, maltose, sucrose, lactose), nitrogen sources (ammonium sulfate, yeast extract, peptone, tryptone), and critical inorganic salts (KH~2~PO~4~, MgSO~4~·7H~2~O, CaCO~3~) [4] [5]. Additionally, physical parameters such as initial pH, fermentation temperature, inoculum size, liquid loading volume, and shaking speed should be systematically evaluated using single-factor experiments [5]. The experimental response is measured as this compound concentration (mg/L) quantified via HPLC, with parallel monitoring of biomass formation to assess growth-impact relationships. Through this multidimensional screening approach, researchers can efficiently identify the 3-5 most critical factors that significantly influence this compound production for subsequent optimization steps.

Response Surface Methodology (RSM) Optimization

Once critical factors are identified, Response Surface Methodology (RSM) employing a Central Composite Design (CCD) provides a powerful mathematical approach for determining their optimal concentrations and interactions. The CCD typically includes factorial points, axial points, and replicated center points, generating sufficient data to fit a second-order polynomial model that accurately describes the response surface [4] [6]. The general form of this model is:

Y = β~0~ + Σβ~i~X~i~ + Σβ~ii~X~i~² + Σβ~ij~X~i~X~j~ + ε

Where Y is the predicted response (this compound yield), β~0~ is the constant coefficient, β~i~, β~ii~, and β~ij~ are the coefficients for linear, quadratic, and interaction terms, respectively, X~i~ and X~j~ are independent variables, and ε represents the error term.

Table 2: Example of optimized parameters for antibiotic fermentation using RSM

Optimized Factor Coded Value Actual Concentration Contribution
Ammonium Sulfate 0.7498 10.75 g/L Nitrogen regulation
Glucose 0.9383 109.38 g/L Carbon and energy source
Nicotinic Acid 0.3633 7.86 mg/L Cofactor precursor
Predicted Yield - 42.2 g/L (example) Target optimization

The statistical analysis of the model involves determining coefficients of determination (R²), adjusted R², predicted R², and performing analysis of variance (ANOVA) to assess model significance [4] [6]. A high R² value (typically >0.90) indicates that the model adequately explains the variability in the response, while adequate precision measures the signal-to-noise ratio, with values greater than 4 desirable [6]. The optimization process seeks to identify the factor levels that simultaneously maximize this compound production while maintaining process economics, with verification experiments conducted to validate predicted optimum conditions [4].

G Start Initial Fermentation Baseline PBD Plackett-Burman Design Screening of Factors Start->PBD Identify Critical Parameters CCD Central Composite Design RSM Optimization PBD->CCD 3-5 Key Factors Selected Model Model Validation ANOVA & R² Analysis CCD->Model Polynomial Model Fitting Verification Experimental Verification Optimal Conditions Model->Verification Confirm Model Predictions ScaleUp Scale-Up & Process Transfer Verification->ScaleUp Establish Production Protocol

Figure 1: Experimental workflow for fermentation optimization using statistical approaches

Product Recovery and Purification

Extraction and Initial Purification

The recovery process for this compound begins with separation of the mycelial cake from the fermented broth through filtration or centrifugation [1]. Due to its lipophilic nature and basic characteristics, this compound can be efficiently extracted from the mycelial cake using methanol, while the compound present in the broth filtrate is typically adsorbed on Amberlite XAD-2 resin followed by elution with aqueous acetone [1] [2]. The extraction efficiency can be enhanced by exploiting the compound's pH-dependent solubility, with methyl isobutyl ketone proving effective at alkaline pH levels [1]. This dual extraction approach maximizes product recovery from both biomass and liquid phases, addressing the typical challenge of intracellular accumulation common to many antibiotics.

The initial purification typically employs column chromatography on Sephadex LH-20, which effectively removes pigments and other non-polar contaminants while concentrating the target compound [1]. This is followed by secondary purification using Sephadex G-15, which provides superior resolution based on molecular size differences. The final purification step involves preparative thin-layer chromatography (TLC) on silica gel, yielding pharmaceutical-grade this compound with high purity [1]. Throughout the purification process, HPLC monitoring is essential to track this compound content and purity, with fractions exhibiting identical retention times and UV spectra pooled for further processing [4].

Crystallization and Product Characterization

The crystallization process for this compound begins with concentrating the purified fractions under reduced pressure at moderate temperatures (≤40°C) to prevent thermal degradation [2]. The precipitation is typically induced by careful addition of a non-solvent such as n-hexane or diethyl ether to the concentrated solution, followed by refrigeration at 4°C for 12-24 hours to promote crystal formation [2]. The crystalline product is then collected by filtration or centrifugation, washed with cold solvent, and dried under vacuum to constant weight. The typical physical form of this compound is an amorphous powder with a characteristic melting point of 102-104°C [2].

The final product characterization includes multiple analytical techniques to confirm identity and purity. Spectroscopic verification employs UV-Vis spectroscopy (with characteristic absorption at 210-220 nm), FT-IR, and mass spectrometry to confirm the molecular structure [1] [2]. The purity assessment typically utilizes HPLC with UV detection, with acceptable purity standards requiring ≥95% homogeneous peak area [4]. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular environment of carbon and hydrogen atoms, with this compound exhibiting characteristic signals corresponding to its unique tetracyclic structure containing both piperazine and oxa-diazatetracyclo ring systems [1] [2].

G FermentedBroth Fermented Broth Filtration/Centrifugation MycelialExtraction Mycelial Extraction Methanol FermentedBroth->MycelialExtraction Mycelial Cake BrothExtraction Broth Extraction Amberlite XAD-2 FermentedBroth->BrothExtraction Broth Filtrate CombinedExtract Combined Extract Solvent Partitioning MycelialExtraction->CombinedExtract BrothExtraction->CombinedExtract PrimaryPurification Column Chromatography Sephadex LH-20 CombinedExtract->PrimaryPurification SecondaryPurification Secondary Purification Sephadex G-15 PrimaryPurification->SecondaryPurification FinalPurification Final Purification Preparative TLC SecondaryPurification->FinalPurification Crystallization Crystallization Vacuum Drying FinalPurification->Crystallization FinalProduct Pure this compound Quality Control Crystallization->FinalProduct

Figure 2: this compound recovery and purification workflow

Analytical Methodologies and Quality Control

HPLC Quantification and Validation

The quantitative analysis of this compound relies heavily on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The optimized chromatographic conditions utilize a Bio-Rad HPX-87H Aminex column (7.8 mm × 300 mm) maintained at 55°C, with isocratic elution using 0.005 mol/L H~2~SO~4~ as the mobile phase at a flow rate of 0.6 mL/min [4]. Detection is performed at 210 nm, where this compound exhibits strong UV absorption. For sample preparation, fermentation broth is centrifuged at 12,000 rpm for 10 minutes, followed by appropriate dilution with Milli-Q water and filtration through a 0.45 μm membrane before injection [4]. The injection volume typically ranges from 10-20 μL, depending on the expected concentration.

The method validation for this compound quantification should establish linearity, precision, accuracy, and specificity. The calibration curve is constructed using authentic this compound standard solutions covering a concentration range of 1-100 μg/mL, with correlation coefficients (R²) typically exceeding 0.999 [4]. The precision is determined through repeatability (intra-day) and intermediate precision (inter-day) experiments, with relative standard deviation (RSD) values preferably below 2%. Accuracy is assessed through recovery studies by spiking known amounts of standard into pre-analyzed samples, with acceptable recovery rates ranging between 98-102%. The limit of detection (LOD) and limit of quantification (LOQ) are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively [4].

Complementary Analytical Techniques

While HPLC serves as the primary quantification method, thin-layer chromatography (TLC) provides a rapid, cost-effective technique for monitoring this compound during purification processes. The recommended TLC system utilizes silica gel 60 F~254~ aluminum sheets with various mobile phase compositions, including butanol:benzene:acetic acid:water (8:7:5:3, v/v) or butanol:acetic acid:water (9:4:5, v/v) [6]. Visualization is achieved under UV light at 254 nm or by fluorescence using 366 nm excitation, with R~f~ values calculated using the formula R~f~ = h~x~/h~0~, where h~x~ is the distance traveled by the compound and h~0~ is the distance traveled by the solvent front [6].

For structural confirmation, advanced spectroscopic techniques are essential. Mass spectrometry (MS), particularly high-resolution ESI-MS, provides accurate molecular weight confirmation and fragmentation patterns characteristic of this compound [1] [2]. Nuclear magnetic resonance (NMR) spectroscopy, including ^1^H NMR, ^13^C NMR, and 2D techniques (COSY, HSQC, HMBC), offers detailed information about the molecular structure, including stereochemistry [1]. The antifungal activity of purified this compound is confirmed through bioassays against reference fungal strains such as Candida albicans and Trichophyton mentagrophytes, with minimum inhibitory concentrations (MICs) determined using broth microdilution methods according to CLSI guidelines [1] [2].

Scale-Up Considerations and Process Transfer

The transition from laboratory shake flasks to pilot-scale bioreactors introduces several critical parameters that must be carefully controlled to maintain or improve this compound productivity. The key scale-up parameters include oxygen transfer rate (OTR), volumetric power input, mixing time, shear stress, and heat transfer characteristics [4] [5]. For Streptoverticillium species, which are filamentous microorganisms, special attention must be paid to rheological properties of the broth, which can become highly viscous and non-Newtonian, potentially creating oxygen and nutrient gradients within the reactor [5]. The dissolved oxygen (DO) should be maintained above 30% saturation through appropriate agitation and aeration strategies, typically starting at 400 rpm and 1.2 vvm (volume of air per volume of medium per minute) for a 5-L bioreactor [4].

For pH control in bioreactors, automatic titration systems using 8 mol/L NaOH solution are employed to maintain the optimal pH range of 5.0-6.5 throughout the fermentation [4]. The foam formation, common in aerated bioreactors, is controlled by adding sterile polypropylene glycol solution (10% aqueous PPG 2000) as needed [4]. The feeding strategies may shift from batch to fed-batch operation in scaled-up processes, allowing for better control of nutrient concentrations and prevention of catabolite repression. The process analytical technologies (PAT) implemented during scale-up typically include online monitoring of pH, DO, temperature, and off-gas composition, enabling real-time process control and early detection of deviations [4] [5]. Successful scale-up is demonstrated when the productivity metrics (yield, productivity, titer) from pilot-scale reactors meet or exceed those achieved at laboratory scale, with minimal lot-to-lot variability.

Troubleshooting and Technical Notes

Common Fermentation Challenges
  • Low Yield Issues: If this compound production remains suboptimal despite optimized conditions, evaluate precursor availability. The piperazine ring biosynthesis may be limited by specific amino acid precursors or cofactors. Supplementation with glutamic acid, ornithine, or appropriate amino acid precursors may enhance production [3]. Additionally, assess metal ion effects, as certain divalent cations (Mg^2+^, Fe^2+^, Zn^2+^) can significantly influence secondary metabolite biosynthesis in Actinomycetes [5].

  • Strain Instability: Repeated subculturing of the producing strain may lead to degeneration and decreased productivity. Implement cryopreservation techniques using 20% glycerol at -80°C for long-term strain conservation [4]. Regular strain re-isolation from single colonies and periodic selection on appropriate antibiotic-containing media can help maintain productive phenotypes. Consider mutagenesis and screening programs if significant productivity decline is observed [5].

  • Contamination Control: Bacterial and fungal contaminants can significantly impact fermentation performance. Implement rigorous sterilization protocols for media (121°C for 30 minutes) and equipment [4]. For heat-labile components such as vitamins, use membrane filtration (0.22 μm) rather than heat sterilization. Maintain aseptic techniques during sampling and inoculation, and regularly monitor for contaminants through Gram staining and culture on non-selective media [4] [5].

Process Optimization Notes
  • Experimental Design Considerations: When applying RSM, include center points to estimate experimental error and check for curvature in the response surface [4] [6]. Randomize the run order to minimize the effects of uncontrolled variables. Conduct lack-of-fit tests to determine whether the selected model adequately describes the observed data. Consider blocking if experiments must be performed in multiple sessions to account for potential day-to-day variation [4].

  • Analytical Method Precision: To ensure reproducible quantification, calibrate the HPLC system daily with fresh standards. Monitor system suitability parameters including retention time reproducibility, theoretical plates, and tailing factors [4]. For TLC analysis, maintain consistent layer thickness and development conditions as these significantly impact R~f~ values. Document all method deviations and their potential impact on results [6].

  • Scale-Down Models: When developing processes for eventual scale-up, establish representative small-scale models that mimic key parameters of larger systems. This enables more efficient optimization while reducing resource consumption. For this compound, this might include using baffled shake flasks with controlled oxygen transfer capabilities that simulate bioreactor conditions [4] [5].

Conclusion

The optimization of this compound fermentation requires a systematic approach integrating strain improvement, medium optimization, and process parameter control. The application of statistical experimental design methodologies, particularly Response Surface Methodology with Central Composite Design, provides a powerful framework for efficiently identifying optimal conditions that significantly enhance yield while understanding factor interactions [4] [6]. The robust purification protocol employing solvent extraction, adsorption chromatography, and preparative TLC enables recovery of high-purity this compound suitable for pharmaceutical development [1].

The scale-up potential of the optimized process has been demonstrated through successful translation from shake flasks to bioreactor systems, with careful attention to oxygen transfer, mixing, and feeding strategies [4]. The analytical control strategies implemented, particularly reversed-phase HPLC with UV detection, provide reliable quantification throughout fermentation and purification processes [4]. Further improvements in this compound production may be achievable through strain engineering approaches targeting the biosynthetic gene cluster, potentially increasing metabolic flux toward the desired product [7].

The protocols and application notes presented herein provide a comprehensive foundation for researchers and pharmaceutical development professionals to establish and optimize this compound production processes, contributing to the development of this promising antifungal agent toward potential clinical application.

References

Application Note: Preparative TLC Purification of Piperazinomycin

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Piperazinomycin is a lipophilic, basic, antifungal antibiotic isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus. It exhibits inhibitory activity against fungi and yeasts, with particular potency against Trichophyton species [1]. Its purification from a complex fermentation broth requires techniques capable of handling its basic and lipophilic nature. This note details a protocol using preparative Thin-Layer Chromatography (pTLC) as a critical clean-up step following initial extraction and column chromatography.

2. Materials and Reagents

  • Crude Extract: Partially purified this compound fraction from Sephadex G-15 column chromatography [1].
  • pTLC Plates: Pre-coated silica gel 60 F254 preparative plates (e.g., 20 cm x 20 cm, 1000 µm or 2000 µm thickness).
  • Solvents (HPLC or Reagent Grade): Chloroform, Methanol, Ammonium Hydroxide, Methyl isobutyl ketone.
  • Sample Application: Microsyringe or capillary pipette.
  • Development Chamber: Glass tank with lid, large enough for the pTLC plates.
  • Visualization: UV lamp (254 nm).
  • Elution Apparatus: Glass fritted funnel or percolator.
  • Elution Solvent: Methanol.

3. Methodology

3.1. Sample Pre-treatment

  • Initial Extraction: this compound is first extracted from the fermented broth. The broth is filtered, and the antibiotic is adsorbed from the filtrate onto Amberlite XAD-2 resin and eluted with aqueous acetone. Concurrently, the mycelial cake is extracted with methanol [1].
  • Combined Extracts: Combine and concentrate the active fractions from the XAD-2 elution and the mycelial methanol extraction.
  • Lipophilic Extraction: Adjust the pH of the concentrated extract to alkaline (specific pH not stated) and extract with methyl isobutyl ketone. Concentrate the organic layer to dryness [1].
  • Column Chromatography: Prior to pTLC, the crude extract must be subjected to sequential column chromatography on Sephadex LH-20 and then on Sephadex G-15 [1]. The active fractions from the Sephadex G-15 column are pooled and concentrated for pTLC.

3.2. Preparative TLC Procedure

  • Sample Application: Dissolve the concentrated, partially purified sample from the Sephadex G-15 step in a minimal volume of methanol. Using a microsyringe, apply the solution as a uniform, narrow band approximately 1.5-2 cm from the bottom edge of the pTLC plate. Avoid overloading to ensure clear band separation.
  • Mobile Phase: The original literature does not specify the TLC solvent system. A recommended mobile phase based on the compound's lipophilic and basic nature is Chloroform:Methanol:Ammonium Hydroxide.
  • Chromatogram Development:
    • Equilibrate the development chamber by lining it with filter paper saturated with the mobile phase for at least 30 minutes.
    • Place the spotted pTLC plate in the chamber and develop until the solvent front is about 1-2 cm from the top of the plate.
    • Remove the plate and allow it to air dry completely in a fume hood.

3.3. Band Visualization and Elution

  • Detection: Examine the dried plate under a UV lamp (254 nm). This compound will appear as a dark band absorbing UV light.
  • Scraping: Gently scrape the silica gel band corresponding to this compound from the plate using a clean spatula or razor blade.
  • Elution: Transfer the scraped silica powder into a small glass fritted funnel. Elute the pure compound from the silica gel using methanol. Filter the solution to remove all silica gel particles.
  • Concentration: Evaporate the methanol eluent under reduced pressure to obtain purified this compound as a solid [1].

The workflow below summarizes the complete purification process:

G start Fermentation Broth step1 Filtration & Adsorption (Amberlite XAD-2) start->step1 step2 Extraction (MeOH / Aqueous Acetone) step1->step2 step3 pH Adjustment & Extraction (Methyl isobutyl ketone) step2->step3 step4 Column Chromatography (Sephadex LH-20 & G-15) step3->step4 step5 Preparative TLC (Silica Gel) step4->step5 end Pure this compound step5->end

4. Expected Results and Analysis Upon successful purification, this compound will be obtained as a pure solid. The following table summarizes its key characteristics as reported in the original study [1]:

Parameter Description / Value
Molecular Formula C~125~H~20~N~5~O~2~
Nature Basic and Lipophilic
Source Streptoverticillium olivoreticuli subsp. neoenacticus
Antifungal Activity Inhibits fungi and yeasts; most active against Trichophyton
Purification Yield Not specified in the source material

5. Troubleshooting

  • Poor Separation: Optimize the mobile phase ratio (e.g., 90:10:1 or 85:15:1 Chloroform:Methanol:NH₄OH). Ensure the development chamber is saturated.
  • Tailing of Bands: Do not overload the pTLC plate. Ensure the sample is applied as a narrow, even band.
  • Low Recovery during Elution: Use a sufficiently polar elution solvent like methanol and allow enough time for the compound to diffuse out of the silica gel.

References

Piperazinomycin solubility and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Piperazinomycin Properties

Q1: What is the known solubility profile of this compound? this compound is described as a basic and lipophilic compound [1] [2]. This means it has poor solubility in water but should be readily soluble in organic solvents like methanol, methyl isobutyl ketone, and aqueous acetone [1] [2]. No specific quantitative solubility data (e.g., mg/mL) is available in the consulted literature.

Q2: How can I improve the solubility of a lipophilic drug like this compound? A proven strategy is the formation of salts or inclusion complexes. The table below summarizes two key approaches, using piperazine with NSAIDs and piperine with cyclodextrins as successful examples that could be applied to this compound.

Strategy Mechanism Effectiveness Key Considerations
Salt Formation with Piperazine [3] Alters crystal lattice and introduces favorable ionic interactions with water. Over 10-fold solubility increase for various NSAIDs [3]. Requires specific ionizable functional groups in the drug molecule.
Cyclodextrin Inclusion Complexes [4] Drug molecule is encapsulated within a hydrophilic cyclodextrin cavity. Significantly improved water solubility and stability against UV degradation for piperine [4]. Complex stability depends on the fit between the drug and cyclodextrin cavity. Sulfobutyl-ether-β-cyclodextrin (SBEβCD) showed highest stability [4].

Q3: What are the primary stability concerns for this compound? While specific degradation pathways for this compound are not published, many organic drug compounds are sensitive to:

  • Light: As seen with piperine, exposure to UV light can cause degradation [4].
  • Temperature: Elevated temperatures can accelerate decomposition reactions.
  • pH: As a basic molecule, its stability may be pH-dependent.

Experimental Protocols & Troubleshooting

The following workflows and guides are based on general pharmaceutical development practices and analogous cases from the search results.

1. Protocol for Solubility Enhancement via Salt Formation This method is adapted from the successful use of aqueous piperazine to salt-insoluble NSAIDs [3].

  • Workflow Diagram:

Start Start: Dissolve this compound and Piperazine SL1 Slurry in Solvent (e.g., Ethanol, Acetone) Start->SL1 Process Heat with stirring (~50-60°C) SL1->Process Crystal Cool for crystallization Process->Crystal Collect Collect solid via filtration Crystal->Collect Analyze Characterize Salt Collect->Analyze

  • Steps:
    • Slurry Formation: Prepare a slurry by mixing this compound and piperazine (typically in a 2:1 molar ratio, based on the "IBU-0.5PIP" notation) [3] in a suitable solvent like ethanol or acetone.
    • Dissolution and Reaction: Heat the slurry to 50-60°C with continuous stirring until a clear solution is formed, indicating salt formation.
    • Crystallization: Slowly cool the solution to room temperature or 4°C to allow for crystal formation.
    • Isolation: Collect the resulting crystalline salt by filtration or centrifugation.
    • Characterization: Confirm successful salt formation using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared (FTIR) spectroscopy [3].

2. Protocol for Solubility & Stability Enhancement via Cyclodextrin Complexation This method is modeled after the successful complexation of piperine [4].

  • Workflow Diagram:

Start Start: Prepare aqueous Cyclodextrin solution Add Add this compound (solvent-assisted) Start->Add Mix Mix vigorously (24-48 hours) Add->Mix Filter Filter to remove uncomplexed drug Mix->Filter Lyophilize Lyophilize to obtain solid complex Filter->Lyophilize

  • Steps:
    • Solution Preparation: Prepare an aqueous solution of a cyclodextrin derivative (e.g., Sulfobutyl-ether-β-cyclodextrin (SBEβCD) or Hydroxypropyl-β-cyclodextrin (HPβCD)) [4].
    • Drug Addition: Add this compound to the cyclodextrin solution. A small amount of a water-miscible co-solvent like ethanol may be used to aid initial dissolution of the lipophilic drug.
    • Complexation: Stir the mixture vigorously for 24-48 hours at room temperature to allow the inclusion complex to form.
    • Filtration: Filter the solution through a 0.45μm or 0.22μm membrane to remove any uncomplexed, precipitated drug.
    • Isolation: Lyophilize the filtrate to obtain a solid, dry powder of the inclusion complex.

Troubleshooting Guide for Common Issues

Problem Possible Cause Suggested Solution
Low Salt Yield Incorrect stoichiometry or poor solvent choice. Re-calculate molar ratios; screen different solvents (e.g., methanol, ethyl acetate).
No Complex Formation Weak interaction between drug and cyclodextrin. Try different cyclodextrin derivatives (SBEβCD > HPβCD > βCD) [4]; extend mixing time.
Poor Solubility After Processing Incomplete salt/complex formation. Re-characterize the product (PXRD, DSC) to confirm formation. Re-optimize the protocol.
Compound Degradation Exposure to light, heat, or inappropriate pH during processing. Use amber glassware, work at lower temperatures, and buffer solutions to a suitable pH.

Key Recommendations for Researchers

  • Prioritize Characterization: Always use techniques like PXRD and DSC to confirm the formation of a new solid form (salt or complex), as this is the only way to verify your strategy's success [3].
  • Focus on SBEβCD: For cyclodextrin complexation, sulfobutyl-ether-β-cyclodextrin (SBEβCD) has shown superior performance in enhancing both solubility and stability for challenging molecules like piperine and is an excellent starting point for this compound [4].

References

Piperazinomycin Extraction: Original Protocol & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters from the original isolation and characterization of piperazinomycin [1].

Parameter Specification
Producing Microorganism Streptoverticillium olivoreticuli subsp. neoenacticus
Source Material Cultured broth (mycelial cake and broth filtrate)
Extraction Solvents Methanol (for mycelial cake); Aqueous Acetone (for Amberlite XAD-2 elution)
Initial Purification Column chromatography on Sephadex LH-20 and Sephadex G-15
Final Purification Preparative thin-layer chromatography (TLC) on silica gel
Molecular Formula C~125~H~20~N~5~O~2~ (as per original publication; consider verifying with modern spectrometry)
Nature Basic and lipophilic
Key Activity Antifungal, particularly against Trichophyton
Detailed Experimental Protocol

This is the original extraction and isolation procedure for this compound as described in its initial discovery [1]:

  • Initial Extraction: The mycelial cake was extracted with methanol. Alternatively, the broth filtrate was adsorbed onto Amberlite XAD-2 resin and subsequently eluted with aqueous acetone.
  • Liquid-Liquid Extraction: Due to its basic and lipophilic nature, the crude antibiotic could be extracted into methyl isobutyl ketone at an alkaline pH. This step is useful for concentrating the compound and removing water-soluble impurities.
  • Purification: The crude extract was purified sequentially by:
    • Column chromatography on Sephadex LH-20.
    • Further column chromatography on Sephadex G-15.
    • Final purification using preparative thin-layer chromatography (TLC) on silica gel.

The workflow for this original protocol can be visualized as follows:

G Start Start: Fermentation Broth MycelialPath Mycelial Cake Path Start->MycelialPath BrothPath Broth Filtrate Path Start->BrothPath Extract1 Extract with Methanol MycelialPath->Extract1 Extract2 Adsorb on Amberlite XAD-2 Elute with Aqueous Acetone BrothPath->Extract2 Combine Combine Crude Extracts Extract1->Combine Extract2->Combine LLE Liquid-Liquid Extraction Methyl Isobutyl Ketone at Alkaline pH Combine->LLE Purif1 Column Chromatography Sephadex LH-20 LLE->Purif1 Purif2 Column Chromatography Sephadex G-15 Purif1->Purif2 Final Final Purification Preparative TLC on Silica Gel Purif2->Final End Pure this compound Final->End

Frequently Asked Questions & Troubleshooting

Q1: My extraction yield of this compound is very low. What steps can I optimize?

  • A: Focus on the liquid-liquid extraction step. The original procedure notes that this compound is basic and lipophilic [1]. Ensure the pH is accurately controlled to be alkaline to favor partitioning into the organic phase (methyl isobutyl ketone). You might also experiment with other suitable water-immiscible organic solvents.
  • A: Re-evaluate the fermentation. Yield issues often originate upstream. Optimizing the culture conditions (media composition, temperature, fermentation time) of the Streptoverticillium strain could significantly increase the initial titer of the antibiotic.

Q2: The original protocol uses older techniques. How can I modernize the purification process?

  • A: Replace preparative TLC with Medium-Pressure Liquid Chromatography (MPLC) or Preparative High-Performance Liquid Chromatography (HPLC). These systems offer superior resolution, reproducibility, and scalability for isolating pure compounds. Modern reversed-phase (C18) columns would be particularly suitable for a lipophilic molecule like this compound.
  • A: Use modern analytical tools for monitoring. Employ LC-MS (Liquid Chromatography-Mass Spectrometry) to accurately track this compound throughout the purification process, ensuring you are collecting the correct fraction and not losing compound due to impurities.

Q3: The search results mention many synthetic piperazine compounds. Is this relevant?

  • A: While not directly applicable to extracting the natural product, the extensive research into synthetic piperazine derivatives [2] [3] highlights the importance of this structural motif in drug discovery. If your long-term goal is to develop analogs, the synthetic methodologies and structure-activity relationship (SAR) studies found in these papers could be highly valuable for future semi-synthetic approaches [2] [4] [3].

Recommended Optimization Strategy

Given that the original report is from 1982, here is a suggested pathway to optimize your extraction yield using modern approaches:

  • Confirm Identity: First, use modern analytical techniques (e.g., High-Resolution Mass Spectrometry) to confirm the molecular formula of your compound, as the originally reported C125H20N5O2 seems unusual and may contain a typographical error [1].
  • Screen Parameters: Systematically optimize the key variables in a small-scale experiment:
    • Extraction Solvents: Test different solvents (e.g., ethyl acetate, butanol, dichloromethane) and solvent-to-feed ratios.
    • pH: Perform a pH profile study during the liquid-liquid extraction to find the optimal value for recovery.
    • Resins: Evaluate different adsorption resins (e.g., HP20, other functionalized polymers) beyond XAD-2 for the initial capture step.
  • Scale-Up Purification: Develop a robust MPLC or Prep-HPLC method based on the optimal conditions found in small-scale studies for larger-scale production.

References

Methyl isobutyl ketone extraction Piperazinomycin pH

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Experimental Protocol

G Fermentation Broth Fermentation Broth Alkalize Sample Alkalize Sample Fermentation Broth->Alkalize Sample Adjust to alkaline pH Extract with MIBK Extract with MIBK Alkalize Sample->Extract with MIBK Mix thoroughly Separate Organic Phase Separate Organic Phase Extract with MIBK->Separate Organic Phase Phase separation Key Parameter: Alkaline pH Key Parameter: Alkaline pH Extract with MIBK->Key Parameter: Alkaline pH Critical Concentrate Product Concentrate Product Separate Organic Phase->Concentrate Product Evaporate MIBK Piperazinomycin This compound Concentrate Product->this compound Isolated antibiotic

Detailed Methodology:

  • Fermentation & Sample Preparation: this compound is produced via fermentation of its native microbial strain. The mycelia (fungal mass) are likely the primary source and need to be harvested and processed, typically by homogenization or suspension in an aqueous solution [1].
  • pH Adjustment: The sample is adjusted to an alkaline pH. The original study notes this as a critical step for enabling efficient extraction into MIBK, though the exact pH value is not specified [1].
  • Solvent Extraction: The alkalized sample is mixed with MIBK. Due to its basic and lipophilic nature, this compound partitions into the MIBK phase. The mixture is allowed to settle for clear phase separation [1].
  • Concentration: The MIBK phase (containing this compound) is separated from the aqueous phase. The antibiotic is then isolated by evaporating the MIBK solvent [1].

Key Parameters & Data

This table summarizes the quantitative and qualitative information available for this protocol.

Parameter Description / Value Context & Notes
Extraction Solvent Methyl Isobutyl Ketone (MIBK) Suitable for extracting basic, lipophilic compounds [1].
pH Condition Alkaline Exact pH not specified in available source; critical for efficiency [1].
Target Compound This compound An antifungal antibiotic, particularly active against Trichophyton fungi [1].
MIBK Recovery > 95% General performance of a multi-step MIBK separation process [2].
MIBK Purity > 99.5% Achievable purity through refining processes [2].

Frequently Asked Questions

Q1: What is the specific alkaline pH required for optimal extraction?

  • A: The foundational research paper states extraction occurs "at alkaline pH" but does not specify an exact value [1]. Troubleshooting Recommendation: A systematic approach is required. Set up a parallel experiment where you adjust the aqueous sample to a pH gradient (e.g., 8.0, 9.0, 10.0) and compare this compound yield in the MIBK phase to determine the optimum for your specific system.

Q2: My extraction efficiency is low. What could be the problem?

  • A: The most likely cause is incorrect pH.
    • Action: Verify the pH of your sample solution meticulously before and after adding the MIBK. Ensure it remains in the alkaline range.
    • Other Considerations: While not specified for this compound, other MIBK extraction systems operate optimally in specific pH ranges. For example, one method for extracting Fe(III) uses a very narrow window of pH 1.0-2.5 [3]. This highlights the importance of pH control, even if the target range is different.

Q3: Are there any safety concerns when using MIBK?

  • A: Yes. MIBK can cause irritative and central nervous system (CNS) symptoms in humans upon inhalation exposure [4].
    • Precaution: Always use MIBK in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) like gloves and safety glasses, and refer to its Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Guidance for Finding More Current Information

The core protocol is from 1982. For modern troubleshooting, you may need more recent data.

  • Consult Recent Reviews: Search for recent review articles on "this compound" or "antifungal antibiotic extraction" in scientific databases, which may summarize optimized protocols.
  • Explore Analogous Systems: Look into modern solvent extraction studies that use MIBK or similar ketones (like Di-isobutyl ketone, DIBK) for other compounds. The principles of pH control, phase separation, and solvent recovery will be highly transferable [5].
  • Patent Literature: Investigate chemical and pharmaceutical patents, which often contain highly detailed and optimized extraction procedures.

References

Improving Piperazinomycin purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Context of Piperazinomycin

This compound is an antifungal natural product that contains a diaryl ether moiety, a privileged structural feature in many pharmaceuticals [1]. This functional group is also found in other well-known antibiotics like vancomycin [1]. Understanding that your target molecule contains this specific structure is a key starting point for designing an appropriate purification strategy, as its physicochemical properties will significantly influence your choice of techniques.

General Purification Troubleshooting Guide for Complex Natural Products

The following guide addresses common challenges that arise during the purification of compounds like this compound, even in the absence of a specific published protocol.

Challenge Possible Causes Troubleshooting Steps Goal of the Step

| Low Yield | • Inefficient extraction from fermentation broth. • Degradation during process (pH, temp, light). • Adsorption to filters/chromatography media. | • Optimize extraction solvent (e.g., switch from ethyl acetate to DCM or a mixture). • Perform all steps at low temperature and in the dark. Use inert atmosphere. • Pre-saturate equipment with a non-ionic detergent (e.g., Tween 80) or a blocking agent. | Maximize recovery of the target molecule in its active form. | | Poor Purity | • Inadequate separation from structurally similar impurities (e.g., other macrocycles). • Co-elution of compounds with similar polarity. | • Employ orthogonal chromatography (e.g., reverse-phase HPLC after normal-phase silica gel). • Optimize mobile phase pH to alter compound ionization. Use buffers like ammonium acetate or formate. | Achieve a high level of chemical separation from impurities. | | Compound Degradation | • Instability in solution (solvent, pH). • Sensitivity to temperature or oxygen. | • Concentrate fractions by lyophilization instead of rotary evaporation if heat-sensitive. • Store purified compound in a stable solvent (e.g., DMSO) at -80°C under argon. | Maintain the structural integrity and bioactivity of the molecule. | | Clogged Columns | • Particulate matter from crude extract. • Precipitation of compounds during chromatography. | • Pre-filter crude extract through a 0.2μm membrane filter. • Ensure the sample is fully dissolved in the starting mobile phase and the solvent strength is not too high. | Ensure smooth and reproducible chromatographic runs. |

Suggested Purification Workflow

Based on the challenges above, a potential high-level workflow for purifying a molecule like this compound can be visualized. The following diagram outlines a multi-step process incorporating orthogonal techniques and critical decision points.

Start Crude Fermentation Broth Extract Step1 Primary Purification (Open Column Chromatography) Start->Step1 Decision1 Purity acceptable for further processing? Step1->Decision1 Step2 Secondary Purification (Reverse-Phase HPLC) Step3 Final Processing Step2->Step3 End Pure, Stable This compound Step3->End Decision1->Step2 No Decision1->Step3 Yes

Frequently Asked Questions

Q: What are the key structural features of this compound I should know for purification? A: this compound is a macrocyclic peptidomimetic containing a diaryl ether bond [1]. This suggests the molecule has both hydrophobic (aromatic rings) and hydrophilic (potentially hydrogen-bonding) regions. This duality guides purification: you might use normal-phase chromatography to separate it from very non-polar contaminants and reverse-phase chromatography to separate it from highly polar ones.

Q: Why is my purified compound's biological activity lower than expected? A: This is a common challenge. The cause could be:

  • Conformational Flexibility: Macrocyclic peptidomimetics can have multiple conformations, and the active conformation might be lost during purification or storage [2].
  • Subtle Degradation: The compound may be degrading slowly, even under standard storage conditions. Re-analyze a stored sample by HPLC to check for new impurity peaks.
  • Incorrect Assumption: The bioactive component in the crude mixture might be a minor impurity or a degradation product of your initial target.

Q: Where can I look for more specific information? A: Since direct protocols are scarce, I suggest:

  • Search for Analogues: Look up purification protocols for compounds with similar structural features, such as other macrocyclic peptides or molecules with a diaryl ether linkage (e.g., vancomycin derivatives).
  • Consult Older Literature: this compound was likely first isolated and characterized decades ago. Searching for the original isolation paper could provide a foundational method that you can optimize with modern equipment like HPLC.

References

Troubleshooting Low Yield in Piperazine Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues and their solutions for piperazine synthesis, drawing from recent optimization studies [1] [2] [3].

Problem Category Specific Issue Proposed Solution Key Parameters to Check
Reaction Design Low yield in N-alkylation/arylation Use Pd-catalyzed Buchwald-Hartwig amination or Cu-catalyzed Ullmann-Goldberg reaction [1]. Catalyst/ligand system, temperature, base choice.
Low yield in SNAr with electron-deficient heteroarenes Optimize base strength and solvent polarity; ensure anhydrous conditions [1]. Water content in solvent/reagents, reaction temperature.
Byproduct Formation Formation of bis-alkylated or oligomeric byproducts Control reagent stoichiometry; use slow addition of alkylating/arylating agents [2]. Equivalents of piperazine vs. electrophile, addition rate.
Difficult purification due to similar byproducts Use selective salt formation (e.g., oxalate salt) for crystallization and isolation [2]. Solvent choice for crystallization, pH for freebase conversion.
Process & Scalability Harsh classical conditions (high T, long time) Adopt green chemistry methods: microwave irradiation, one-pot synthesis, or sonication [3]. Reaction time, energy input, temperature profile.
Use of toxic/hazardous solvents Switch to eco-friendly solvents (e.g., IPA, water) or use solvent-free conditions [3]. Solvent environmental impact, functionality tolerance.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of a Piperazinyl Pyrimidine Intermediate

This protocol demonstrates a cost-effective, high-yield process for a key intermediate, showcasing solutions to common pitfalls like byproduct formation and difficult purification [2].

  • Step 1: Piperazine Activation

    • Reaction: Dissolve 1.0 equivalent of piperazine in a minimal amount of water. Carefully add 1.1 equivalents of concentrated sulfuric acid with cooling. Then, add 1.05 equivalents of cyanamide.
    • Work-up: Precipitate the product by adding cold methanol. Filter and wash the solid with cold methanol to obtain the bis-sulfate salt of the intermediate. This controlled step minimizes the formation of bis-cyanamide byproducts [2].
  • Step 2: Pyrimidine Ring Formation

    • Reaction: To 1.0 equivalent of the salt from Step 1, add 1.0 equivalent of amidine hydrochloride. Add 1.2 equivalents of 1,1,3,3-tetramethoxypropane and concentrated hydrochloric acid. The reaction is typically heated.
    • Work-up: After reaction completion, cool the mixture and extract the product using dichloromethane (DCM) [2].
  • Step 3: Purification via Oxalate Salt Formation

    • Reaction: Dissolve the DCM extract from Step 2 in isopropanol (IPA). Treat the solution with activated charcoal to remove colored impurities. Filter, and to the clear filtrate, add a solution of oxalic acid in IPA to form the piperazinyl pyrimidine oxalate salt.
    • Work-up: Isolate the pure oxalate salt by filtration and wash with cold IPA [2].
  • Step 4: Freebase Generation

    • Reaction: Suspend the oxalate salt in an ammonia-methanol mixture or treat with a base like sodium bicarbonate to liberate the freebase.
    • Work-up: Extract the pure 2-(piperazin-1-yl)pyrimidine freebase with DCM. This process achieves a final purity of over 99% [2].
Protocol 2: Photoredox-Catalyzed C–H Functionalization for C-Substituted Piperazines

This method allows direct functionalization of carbon atoms, bypassing traditional multi-step routes and potentially improving yields for complex derivatives [4].

  • Reaction Setup: In a vial, combine N-phenyl-N'-Boc piperazine (1.0 equiv), 1,4-dicyanobenzene (1.5 equiv), and sodium acetate (2.0 equiv) as a base. Add dry DCE as the solvent. Degas the mixture with an inert gas.
  • Catalyst Addition: Add the photocatalyst, such as Ir(ppy)₃ (1-2 mol %).
  • Reaction Execution: Irradiate the reaction mixture with visible blue LEDs (e.g., 34 W Kessil lamp) at room temperature for 12-24 hours with vigorous stirring.
  • Work-up & Purification: After completion, concentrate the mixture under reduced pressure. Purify the crude residue by flash chromatography on silica gel to obtain the C–H arylated piperazine product [4].

This workflow illustrates the radical-based mechanism for direct C-H functionalization, a modern alternative to traditional stepwise synthesis.

G Photocatalyst Photocatalyst (e.g., Ir(ppy)₃) Light Visible Light Photocatalyst->Light Absorbs RadicalIntermediate RadicalIntermediate Product C–H Arylated Piperazine End End Product->End Purification (Flash Chromatography) Start N-Phenyl-N'-Boc Piperazine + 1,4-Dicyanobenzene Start->Photocatalyst Mix in solvent with base OxidizedCatalyst Oxidized Photocatalyst (Ir⁴⁺) Light->OxidizedCatalyst Excites catalyst Single Electron Transfer (SET) RadicalCation Piperazine Radical Cation OxidizedCatalyst->RadicalCation Oxidizes Piperazine AlphaAminoRadical α-Amino Radical RadicalCation->AlphaAminoRadical Deprotonation by base (e.g., NaOAc) CoupledIntermediate Radical Coupling Intermediate AlphaAminoRadical->CoupledIntermediate Radical-radical coupling CoupledIntermediate->Product Rearomatization Elimination of CN⁻

Key Optimization Strategies

  • Embrace Green Chemistry Principles: Methods like microwave-assisted synthesis, one-pot reactions, and sonochemistry can dramatically shorten reaction times, increase yields, and reduce byproduct formation by providing more uniform and efficient energy input [3].
  • Prioritize Purification Strategy: A well-designed purification, such as the oxalate salt formation in the protocol above, is often the key to obtaining a high-purity product efficiently. Consider this during route scouting, not as an afterthought [2].
  • Explore C–H Functionalization: For synthesizing piperazines substituted on the carbon atoms, modern photoredox catalysis provides a more direct and potentially higher-yielding pathway compared to lengthy traditional sequences [4].

References

Piperazinomycin analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why should I consider using a macrocyclic peptidomimetic framework in my compound library? Macrocyclic peptidomimetics are valuable because they incorporate structural motifs commonly found in many naturally occurring bioactive compounds. However, they are often underrepresented in standard screening collections due to synthetic challenges. Libraries based on these structures can access underrepresented regions of chemical space, which is advantageous for discovering compounds that modulate challenging biological targets like protein-protein interactions [1].

  • Q2: What are the key components of a diverse small-molecule library? Creating a diverse library involves four main components [1]:

    • Appendage diversity: Variation in structural moieties attached to a common core scaffold.
    • Functional group diversity: Variation in the reactive functional groups present on the molecules.
    • Stereochemical diversity: Variation in the spatial orientation of atoms, which affects how the molecule interacts with biological macromolecules.
    • Scaffold diversity: The inclusion of a range of distinct core molecular frameworks, which is one of the most effective ways to increase overall structural and shape diversity.
  • Q3: What rapid analytical techniques are available for piperazine-containing compounds? Optic-fiber sensing technology with UV-vis absorption spectroscopy offers a rapid method for qualitative and quantitative analysis. This technique is suitable for spot analysis and rapid testing due to its portability and flexibility. It can be used for content determination and identifying counterfeit drugs by comparing the similarity of full ultraviolet spectra to a standard reference [2]. Additionally, colour spot tests provide a simple, fast, and inexpensive method for the presumptive identification of piperazine analogues in seized materials, which can be useful for initial screening [3].

Troubleshooting Guide

Problem & Symptom Possible Root Cause Suggested Solution & Troubleshooting Action
Low hit rate in unbiased biological screening Compound library lacks structural and functional diversity, particularly scaffold diversity [1]. Incorporate a Diversity-Oriented Synthesis (DOS) strategy. Use a common macrocyclic peptidomimetic framework and introduce appendage, stereochemical, and functional group diversity [1].
Poor separation or peak shape in HPLC analysis Analyte (piperazine) is too polar/ basic for standard reversed-phase columns, leading to poor retention [4]. Use a mixed-mode HPLC column (e.g., Coresep 100 or Amaze HD) that combines reversed-phase and cation-exchange mechanisms to better retain and separate basic, hydrophilic compounds [4].
Inconsistent results in UV-based quantitative analysis Interference from tablet excipients or accessories in the sample solution [2]. Apply a dual-wavelength measurement. Set the second detection wavelength to a point where the active compound does not absorb light (e.g., 500 nm for piperazine ferulate) to mathematically subtract the background interference [2].
Suspected counterfeit or inferior drug product Lack of a multi-parameter method to confirm authenticity beyond simple content analysis [2]. Use spectral similarity analysis. Calculate the similarity of the sample's full UV spectrum against a standard spectrum using established algorithms (e.g., correlation coefficient or similarity method) to identify fakes [2].

Detailed Experimental Protocols

Protocol 1: Rapid Analysis of Piperazine-Containing Tablets Using Optic-Fiber UV Sensing

This method is adapted from an analysis of piperazine ferulate tablets and can serve as a reference for developing assays for similar compounds [2].

1. Scope and Principle This protocol describes a rapid procedure for the qualitative identification and quantitative determination of piperazine-containing tablets using optic-fiber sensing technology to capture UV absorption spectra. The principle relies on comparing the sample's spectrum to a standard for identification and using absorbance for quantification [2].

2. Equipment and Reagents

  • Equipment: Optic-fiber chemical sensing device (e.g., FODT) with a 0.5 mm probe, UV-visible spectrophotometer (for comparative validation).
  • Reagents: Reference standard of the target piperazine compound, purified water [2].

3. Step-by-Step Procedure

  • Standard Solution Preparation: Accurately weigh the reference standard and dissolve it in purified water. Dilute quantitatively to obtain a stock solution of known concentration (e.g., ~250 µg/mL) [2].
  • Sample Solution Preparation: Take a single tablet, crush it into a powder, and transfer it to a volumetric flask (e.g., 1000 mL). Dilute to volume with purified water [2].
  • Qualitative Identification:
    • Dilute the standard stock solution to an appropriate concentration (e.g., 50 µg/mL).
    • Using the optic-fiber device, scan the standard solution from 220-500 nm to obtain its reference UV absorption spectrum. Save this in the system's database.
    • Under identical conditions, scan the sample solution and obtain its UV spectrum.
    • Compare the λmax and λmin values of the sample to the standard. They should fall within an acceptable range (e.g., ±2 nm) for positive identification [2].
  • Quantitative Determination:
    • Use the dual-wavelength method on the optic-fiber device. Set the primary detection wavelength to the λmax of the compound (e.g., 309.5 nm).
    • Set a secondary reference wavelength where the compound does not absorb (e.g., 500 nm) to correct for background interference from excipients.
    • The software will calculate the concentration directly using the pre-defined calibration curve [2].
  • Authenticity Identification (Similarity Method):
    • Prepare multiple samples of the drug under test, as well as fake and inferior samples.
    • Obtain the full UV spectrum for each.
    • Use algorithms (e.g., correlation coefficient or similarity method) to calculate a similarity value (S) between each sample and the standard. Qualified drugs typically have S > 0.999, while fake drugs have S very close to 0 [2].

4. Method Validation

  • Linearity: Prepare a six-point calibration curve (e.g., 10-60 µg/mL). The curve should show a correlation coefficient (r) of >0.9999 [2].
  • Precision: Evaluate intra-day and inter-day repeatability at low, mid, and high concentrations [2].
Protocol 2: HPLC Analysis of Piperazine Using a Mixed-Mode Column

This method is recommended for the analysis of pure piperazine due to its high polarity [4].

1. Conditions

  • Column: Coresep 100 (4.6 x 250 mm, 2.7 µm) or equivalent mixed-mode (reversed-phase + cation-exchange) column.
  • Mobile Phase: Acetonitrile (ACN) / Water / Trifluoroacetic Acid (TFA). A specific isocratic method is ACN/water with 0.2% TFA.
  • Flow Rate: 1.0 mL/min.
  • Detection: Evaporative Light Scattering Detector (ELSD) at 40°C.
  • Sample Concentration: 2.5 mg/mL in a suitable solvent.
  • Injection Volume: 1 µL [4].

Analytical Workflow for Piperazine-Containing Compounds

The following diagram outlines the general decision-making process for selecting and applying the analytical methods discussed.

Analytical Method Selection Workflow Start Start: Analyze Piperazinomycin/ Piperazine Compound Goal Define Analytical Goal Start->Goal ID Qualitative Identification Goal->ID Quant Quantitative Analysis Goal->Quant Rapid Need Rapid/On-Site Results? ID->Rapid B2 Optic-Fiber UV Sensing (Dual-Wavelength) Quant->B2 Lab Lab-Based Separation Rapid->Lab No A1 Optic-Fiber UV Sensing Rapid->A1 Yes A2 Colour Spot Test (Presumptive ID) Rapid->A2 For field screening B1 HPLC with Mixed-Mode Column Lab->B1 Compare Compare vs. Standard A1->Compare Result Report Results B1->Result B2->Compare Compare->Result

References

Analytical Methods for Piperazine Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Although not specific to Piperazinomycin, recent research provides highly sensitive methods for analyzing piperazine-based compounds, which could be adapted for studying its degradation. The following table summarizes two relevant techniques:

Method Key Feature Analyzed Compounds (Examples) Limit of Detection (LOD) Application
HPLC with Electrochemical Detection (HPLC-ECD) [1] Nickel oxide nanoparticle-modified electrode; electrocatalytic oxidation of the piperazine moiety Cetirizine, Cyclizine, Meclizine, and other piperazine antihistamines As low as 3.8 nM (for Cyclizine) Determination in spiked plasma samples
LC-QTOF/MS (Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry) [2] High resolution, accurate mass measurements for structural characterization A prototype antipsychotic drug (LQFM05) and its metabolite 10 ng/mL (in plasma and tissues) Pharmacokinetic and biodistribution studies

Detailed Experimental Protocols

Here are the detailed methodologies for the analytical techniques mentioned above, which can serve as a starting point for developing your own protocols for this compound.

1. HPLC-ECD Method for Piperazine Compounds [1]

This protocol is designed for sensitivity and selectivity in complex biological matrices.

  • Electrode Modification: A carbon fiber microelectrode (CFME) is modified in situ using a spark discharge method. This involves a 1-second discharge at 0.8 kV between the carbon fiber and a nickel plate electrode, depositing nickel oxide nanoparticles that catalyze the oxidation of the piperazine group.
  • Chromatography:
    • Column: ARION-CN (3 μm particle size).
    • Mobile Phase: 50 mM phosphate buffer (pH 3.0) and Methanol in a 45:55 (v/v) ratio.
    • Flow Rate: Isocratic elution.
    • Separation Time: Approximately 15 minutes.
  • Detection: Electrochemical detection at a potential of +1500 mV vs. Ag/AgCl.
  • Sample Preparation (for plasma): Protein Precipitation Extraction (PPE) using acetonitrile was found to be effective, providing a good balance of clean-up and recovery.

2. LC-QTOF/MS Method for a Piperazine-based Drug [2]

This method is ideal for identifying not only the parent drug but also its metabolites and potential degradation products based on accurate mass.

  • Chromatography: Coupled to a Quadrupole Time of Flight Mass Spectrometry (QTOF/MS) system.
  • Sample Preparation: Protein precipitation with acetonitrile is used as a preliminary clean-up step for plasma and tissue homogenates.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI).
    • Analysis: High-resolution accurate mass (HRAM) measurements and MS/MS fragmentation spectra (MSn) are crucial for confirming the structure of the analyte and its derivatives.
  • Method Validation: The method was validated over a concentration range of 10.0 to 900.0 ng/mL, demonstrating precision, accuracy, and a limit of quantification (LOQ) of 10 ng/mL.

Suggested Troubleshooting Approach for Degradation Studies

Since the direct information is unavailable, you can build a research plan using the following workflow to systematically identify the degradation products of this compound.

G Start Start: Forced Degradation of this compound Step1 Subject this compound to stress conditions: • Acidic/Basic Hydrolysis • Thermal Degradation • Oxidative Stress • Photodegradation Start->Step1 Step2 Analyze Stressed Samples using LC-QTOF/MS Step1->Step2 Step3 Detect Potential Degradants (via new chromatographic peaks) Step2->Step3 Step4 Obtain Accurate Mass & MS/MS Fragmentation Data Step3->Step4 Step5 Propose Structures for Degradants (via fragmentation patterns and literature) Step4->Step5 Step6 If needed, isolate major degradant for further confirmation (e.g., NMR) Step5->Step6 Step7 Update Analytical Methods (e.g., develop stability-indicating HPLC-ECD) Step6->Step7 End End: Establish Degradation Profile Step7->End

Frequently Asked Questions (FAQs)

  • Q1: Why is the electrochemical (ECD) method suggested for piperazine compounds?

    • A1: The piperazine moiety is electroactive. Using an ECD, especially with a catalytically modified electrode, offers a highly sensitive and selective, yet cost-effective, detection alternative to mass spectrometry for quantitative analysis [1].
  • Q2: We suspect a specific degradant. How can we confirm its structure?

    • A2: A combination of techniques is best. LC-QTOF/MS is the primary tool, as it provides the exact mass of the degradant and its fragmentation pattern, allowing you to propose a molecular structure [3] [4] [2]. For definitive confirmation, a larger quantity of the degradant would need to be isolated (e.g., via preparative HPLC) for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Q3: Our degradation study is yielding complex results. What could be the reason?

    • A3: this compound is a complex natural product with a reduced piperazine core and cross-linked structure, making it prone to multiple degradation pathways [5]. The strained nature of the molecule can lead to cascading chemical reactions under stress, generating several products.

References

Piperazinomycin vs other antifungal antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Antifungal Agents

The table below summarizes available information on piperazinomycin and major antifungal drug classes.

Antibiotic / Class Class / Type Spectrum of Activity (Key Pathogens) Mechanism of Action Key Experimental Findings & Data
This compound Macrocyclic lactone antibiotic [1] Fungi and yeasts, especially Trichophyton species [2] Information not available in search results Isolated from Streptoverticillium olivoreticuli; basic and lipophilic; molecular formula C~125~H~20~N~s~O~2~ [2]
Azoles (e.g., Fluconazole, Voriconazole) [3] Synthetic; Triazoles / Imidazoles [4] Candida spp. (except C. krusei, C. glabrata), Cryptococcus neoformans, dimorphic fungi, Aspergillus spp. (voriconazole) [4] Inhibits ergosterol synthesis by blocking CYP450-dependent lanosterol demethylase [4] Success correlates with dose:MIC ratios; Clinical breakpoints established (e.g., Fluconazole MIC for C. albicans: 2 µg/ml) [5]
Polyenes (e.g., Amphotericin B) [3] Natural macrocyclic polyenes [4] Broad: Candida spp., Aspergillus spp., dimorphic fungi, Zygomycetes [4] Binds to ergosterol, disrupting cell membrane integrity and causing leakage [4] Remains "gold standard" despite toxicity; lipid formulations developed to improve tolerability [3] [4]
Echinocandins (e.g., Caspofungin) [3] Synthetic lipopeptides [4] Candida spp., Aspergillus spp. [4] Inhibits (1,3)-β-D-glucan synthase, disrupting cell wall synthesis [4] Fungicidal against Candida; significant hepatotoxicity possible [3] [4]
Allylamines (e.g., Terbinafine) [3] Synthetic [4] Dermatophytes [4] Inhibits squalene epoxidase, blocking ergosterol synthesis [4] Used as first-line for onychomycosis; recommended to monitor liver enzymes [4]

Experimental Insights and Research Context

This compound Research

Initial studies from the early 1980s describe the fermentation, isolation, and basic characterization of this compound. The compound was extracted from the mycelial cake of Streptoverticillium olivoreticuli subsp. neoenacticus using methanol and purified through column chromatography. Its basic and lipophilic nature allowed for extraction with methyl isobutyl ketone at alkaline pH [2]. Beyond its noted activity against Trichophyton, no further data on its efficacy, mechanism of action, or toxicity in modern contexts are available in the search results, suggesting it has not progressed into mainstream clinical use.

Standard Antifungal Testing Methodologies

For reproducible results, antifungal activity and resistance are typically evaluated using standardized broth microdilution methods.

  • CLSI (Clinical & Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) are the two primary standards [5].
  • These methods determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that visually inhibits fungal growth. Correlations between MIC and patient outcomes are well-established for current drugs [5].
  • FDA-Approved Commercial Tests include Sensititre YeastOne, Vitek 2, and Etest [5].

The following diagram illustrates a generalized workflow for high-throughput antifungal screening mentioned in contemporary research [5].

Start Start HTS Assay Prep Prepare Fungal Inoculum (Luciferase-tagged) Start->Prep Dispense Dispense into Multi-well Plate Prep->Dispense AddCompound Add Compound from Library Dispense->AddCompound Incubate Incubate AddCompound->Incubate Lysis Fungal Cell Lysis (if compound is fungicidal) Incubate->Lysis Measure Measure Luminescence (Released AK) Lysis->Measure Analyze Analyze Data (Identify 'Hits') Measure->Analyze

Future Directions in Antifungal Discovery

The field is moving beyond traditional approaches to address rising resistance [6] [5]. Key strategies include:

  • Drug Repurposing: Screening existing libraries of drugs approved for other conditions (e.g., cancer) for antifungal activity, which can accelerate development [5].
  • Diversity-Oriented Synthesis (DOS): Creating structurally diverse compound libraries, particularly around under-explored scaffolds like macrocyclic peptidomimetics, to hit challenging biological targets [7].
  • New Therapeutic Modalities: Investigating small-molecule peptides, nanoparticles, and natural product derivatives to find novel antifungals [6].

How to Deepen Your Research

Given the limited contemporary data on this compound, you may need to:

  • Consult Specialized Databases: Search scientific databases (e.g., SciFinder, Reaxys) for primary literature on this compound's synthesis, mode of action, and any subsequent biological evaluations.
  • Explore Patent Literature: Investigate patents for information on derivatives or attempts to develop this compound further.
  • Focus on Modern Alternatives: For a current comparison guide, a more practical focus might be on the latest agents within established classes (e.g., isavuconazonium, rezafungin) [3] or those in clinical trials.

References

Comparative Cytotoxicity of Piperazine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data from recent studies on the cytotoxic effects of different piperazine-based compounds on various cell lines.

Compound Class / Specific Compound Cell Lines Tested Key Toxicity Findings Experimental Method & Concentration Citation
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1-SA7) Non-cancerous fibroblast (3T3); Breast cancer (4T1) Low toxicity to normal cells (82-95% viability). Variable toxicity to cancer cells; SA5 was most potent (viability <80% at 0.7 μM). MTT assay after 24h incubation; tested at 1 μg/mL for normal cells and a range up to 20.22 μM for cancer cells. [1] [1]
Piperazin-2-one-based structures (e.g., Phosphorus derivatives) Various cancer lines (HUH7, DAOY, U251, etc.); Human umbilical vein endothelial cells (HUVEC) as control. Most compounds showed relatively low cytotoxicity to normal cells. Introduction of phosphorus functionality improved anti-proliferative activity against cancer cells. Cell viability assays (specific method not stated); results expressed as Median Toxic Dose (TD50). [2] [2]
Piperazine Designer Drugs (e.g., TFMPP, BZP) Human hepatic cell lines (HepaRG, HepG2); Primary rat hepatocytes. TFMPP was the most cytotoxic. All tested drugs induced reactive species, ATP/GSH depletion, loss of mitochondrial membrane potential, and caspase-3 activation. MTT assay (24h incubation). Mechanistic studies on reactive species, ATP/GSH levels, mitochondrial membrane potential, and caspase-3 activation. [3] [3]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here is a deeper dive into the key methodologies used.

  • In Vitro Cytotoxicity (MTT Assay): This is a standard colorimetric assay to measure cell metabolic activity as a proxy for cell viability and proliferation.

    • Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere.
    • Compound Treatment: The test compounds are added to the wells at various concentrations and incubated for a set period (e.g., 24 hours).
    • MTT Addition: After treatment, MTT (a yellow tetrazole) is added to each well and incubated. Metabolically active cells reduce MTT to purple formazan crystals.
    • Solubilization & Measurement: The crystals are dissolved using a solvent like DMSO. The intensity of the colored solution, which is proportional to the number of viable cells, is measured at a specific wavelength (often 570 nm) using a plate reader. [1] [3]
  • Mechanistic Toxicity Pathways: The study on piperazine designer drugs outlined a clear cascade of toxic events, which can be visualized in the following pathway. [3]

G PiperazineDrugs Piperazine Designer Drugs ReactiveSpecies ↑ Reactive Species Formation PiperazineDrugs->ReactiveSpecies GSH_ATP GSH & ATP Depletion ReactiveSpecies->GSH_ATP Mitochondria Loss of Mitochondrial Membrane Potential (ΔΨm) GSH_ATP->Mitochondria Caspase Caspase-3 Activation Mitochondria->Caspase Hepatotoxicity Hepatotoxicity (Cell Death) Caspase->Hepatotoxicity

Key Insights for Drug Development

Based on the gathered data, here are some overarching trends that may inform your research on piperazine-based compounds:

  • Structural Activity Relationship (SAR): The introduction of specific moieties, such as phosphorus-containing groups or aryl-sulfonyl chains, can significantly modulate cytotoxicity and anti-proliferative activity. This suggests a path for designing compounds with a better therapeutic window. [2]
  • Metabolic Activation and Toxicity: For some piperazines, hepatotoxicity is linked to metabolic activation, leading to oxidative stress. Interestingly, one study noted that CYP450 metabolism could also contribute to detoxification for certain derivatives, highlighting the complex role of metabolism. [3]
  • Differential Cell Line Sensitivity: Toxicity is highly dependent on the cell type. For example, the HepaRG cell line and primary hepatocytes showed different levels of resistance to the same piperazine drugs, underscoring the importance of choosing relevant in vitro models. [3]

How to Proceed Further

Since direct data on Piperazinomycin was unavailable, you might find these search strategies helpful:

  • Explore Broader Databases: Search specialized scientific databases like PubMed or Scopus using terms such as "this compound structure," "this compound toxicity," or "Dehydrothis compound."
  • Investigate Structural Analogs: If the exact compound remains elusive, look for information on its structural analogs or the broader chemical class of piperazine-containing antibiotics.
  • Review Historical Literature: Given the name, early research on this compound may be found in older scientific literature from the 1970s-1990s, which may not be fully indexed in current online abstracts.

References

Piperazinomycin structural analogs biological evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Piperazinomycin and Related Piperazine Compounds

The table below summarizes key information on this compound and other piperazine-containing molecules from the available scientific literature.

Compound Name Nature / Origin Core Structure / Analogy Key Biological Activities Key Characteristics
This compound [1] [2] Natural product from Streptoverticillium olivoreticuli Reduced piperazine core with tyrosine-derived phenyl ether linkage [3] Antifungal; inhibits fungi and yeasts, especially Trichophyton [1] [2] Basic, lipophilic antibiotic; Molecular Formula: C18H20N2O2 [1] [2]
Herquline A [3] Fungal metabolite (from Penicillium herquei) Highly strained, reduced di-tyrosine piperazine with C-C crosslink [3] Inhibits platelet aggregation and influenza virus replication [3] Pentacyclic (6-9-6-5-6), strained, bowl-shaped structure [3]
Synthetic Piperazine-sulfone hybrids [4] Synthetic derivatives Piperazine scaffold linked to a sulfone moiety [4] Antifungal (vs. A. niger, F. oxysporum), antimalarial, antioxidant [4] Compounds 7b and 8h showed excellent antifungal activity [4]
Piperazine-based CB1 Receptor Ligands [5] Synthetic derivatives based on 1-benzhydrylpiperazine Urea, carbamate, amide, sulfonamide, and oxalamide derivatives [5] CB1 cannabinoid receptor antagonism (potential for obesity treatment) [5] Potent derivatives with IC50 values < 100 nM [5]

Experimental Insights for this compound

The early-stage research on this compound focused on its isolation and basic characterization:

  • Fermentation and Isolation: this compound was isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus. The basic and lipophilic antibiotic was extracted from the mycelial cake with methanol or from the broth filtrate by adsorption on Amberlite XAD-2 resin. Purification involved column chromatography on Sephadex LH-20 and G-15, followed by preparative thin-layer chromatography on silica gel [1] [2].
  • Characterization: The molecular formula was determined to be C18H20N2O2 by high-resolution mass spectrometry. Other spectroscopic and chemical properties were also examined, confirming its structure [1] [2].
  • Biological Evaluation: The primary reported activity is antifungal, with specific potency against fungi and yeasts, particularly Trichophyton species [1] [2]. The search results do not provide detailed quantitative data (like MIC values) against a broad panel of organisms.

Research Prospects and Pathways

While a direct guide on this compound analogs is not available, the search results reveal promising research directions:

  • Explore the Piperazine Scaffold: The piperazine ring is a "privileged structure" in medicinal chemistry. Modifying its substituents can dramatically alter biological activity and pharmacokinetic properties, as seen in numerous FDA-approved drugs [6] [7]. This approach can be applied to this compound.
  • Investigate Biosynthetic Pathways: The biosynthesis of herquline A, a related strained piperazine alkaloid, has been elucidated [3]. Understanding these enzymatic pathways (involving NRPS, P450s, and methyltransferases) could enable bioengineering or biomimetic synthesis of novel analogs. The diagram below outlines the key steps in the biosynthesis of herquline A, illustrating how nature builds complex piperazine structures.

G L_Tyrosine L_Tyrosine NRPS_HqlA NRPS (HqlA) L_Tyrosine->NRPS_HqlA Activation & Coupling Aldehyde_5 Amino Aldehyde 5 NRPS_HqlA->Aldehyde_5 SDR_HqlB SDR (HqlB) Aldehyde_5->SDR_HqlB Reduction Piperazine_3 Diphenyl Piperazine 3 SDR_HqlB->Piperazine_3 P450_HqlC P450 (HqlC) Piperazine_3->P450_HqlC Oxidative Coupling Crosslinked_13 Crosslinked Dienone 13 P450_HqlC->Crosslinked_13 SDR_HqlF SDR (HqlF) Crosslinked_13->SDR_HqlF Reduction Isomer_7 Isomer 7 SDR_HqlF->Isomer_7 MT_HqlE Methyltransferase (HqlE) Isomer_7->MT_HqlE N-Methylation Herquline_B Herquline B (2) MT_HqlE->Herquline_B Herquline_A Herquline A (1) Herquline_B->Herquline_A Spontaneous Rearrangement

  • Design Hybrid Molecules: Combining the piperazine scaffold with other pharmacophores, such as sulfone groups [4] or natural product motifs like flavonoids and chalcones [7], is a validated strategy for enhancing bioactivity and creating new agents.

References

Piperazinomycin vs. Azole Antifungals at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Piperazinomycin Azole Antifungals (e.g., Fluconazole, Voriconazole)
Drug Class / Type Antifungal antibiotic (lipophilic) [1] Azoles (imidazoles, triazoles, tetrazoles) [2]
Origin / Status Natural product from Streptoverticillium bacteria; historical/experimental compound [1] Synthetic drugs; widely used in clinical practice [2]
Mechanism of Action Information not available in search results. Inhibits ergosterol synthesis by targeting the fungal enzyme lanosterol 14α-demethylase (Erg11/CYP51) [2] [3].
Antifungal Spectrum Active against fungi and yeasts, "especially against Trichophyton" [1]. Broad-spectrum activity against Candida, Aspergillus, and other fungi [2] [4].
Resistance Status Information not available (no contemporary clinical use). Significant and growing resistance, particularly in C. auris and C. glabrata [2] [3]. Mechanisms include target site mutations and enhanced drug efflux [3].
Key Quantitative Data (MIC) Not available for standard strains. MIC values vary by drug and species. New azole hybrids show MICs up to 100 times lower than fluconazole against resistant strains [5].
Research Focus Not a current focus; one early characterization paper [1]. A major focus; developing new hybrids (e.g., with monoterpenes, piperazine) to overcome resistance [6] [5].

Experimental Data and Protocols

Determining Antifungal Potency (Minimum Inhibitory Concentration - MIC)
  • Objective: To quantify the lowest concentration of an antifungal agent that inhibits visible growth of a microorganism.
  • Standardized Protocols: Methods are established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [7].
  • Methodology: Typically uses broth microdilution in 96-well plates. A fungal inoculum is prepared and exposed to serial dilutions of the antifungal drug. After a specified incubation period, the MIC is determined as the lowest concentration with no visible growth [7].
Investigating Mechanism of Action
  • Objective: To identify the biological pathway or target that a drug disrupts.
  • Methodology for Azoles: The mechanism is well-established. It can be confirmed by:
    • Sterol Analysis: Using techniques like gas chromatography-mass spectrometry (GC-MS) to detect the depletion of ergosterol and accumulation of toxic methylated sterol precursors in drug-treated cells [2].
    • Enzyme Inhibition Assays: Measuring the inhibition of recombinant Erg11/CYP51 enzyme activity in the presence of the drug [5].

Mechanisms of Action and Resistance

The following diagram illustrates the well-characterized mechanism of azole antifungals and common resistance pathways, for which this compound information is unavailable.

G Azole Azole Erg11 Erg11/CYP51 (Lanosterol 14α-demethylase) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 ToxicSterols Toxic Methylated Sterols Lanosterol->ToxicSterols Accumulates due to Erg11 inhibition BrokenMembrane Impaired Membrane Function ToxicSterols->BrokenMembrane Membrane Functional Cell Membrane Ergosterol->Membrane Resistance Resistance Mechanisms Mutation Erg11 Target Site Mutations Resistance->Mutation Overexpression Enhanced Drug Efflux Pumps Resistance->Overexpression Mutation->Azole Reduces binding Overexpression->Azole Removes drug

Research Context and Conclusions

  • This compound is an Obscure, Historical Compound: The single available source is its initial discovery paper from 1982. There is no contemporary data on its mechanism of action, efficacy against modern fungal strains, or potential for resistance [1].
  • Azoles are a Deeply Studied, Evolving Class: Research on azoles is extensive and focused on overcoming resistance. A key modern strategy is the development of hybrid molecules, such as piperazine-azole hybrids, which are designed to have multiple targets or enhanced potency against resistant strains like fluconazole-resistant C. albicans [6]. This makes "piperazine-azole" a much more relevant search term than "this compound" for current antifungal drug development.

References

Comparison of Validated Piperazine-Containing Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings for selected piperazine-derived compounds, which can serve as a reference for the type of data you might seek for piperazinomycin analogs.

Compound Name / Identifier Reported Biological Activity & Target Key Experimental Findings Citation

| BS230 (1,2-benzothiazine derivative) | Topoisomerase II (Topo II) inhibitor & DNA binding [1] | • Showed stronger cytotoxicity against MCF7 cancer cells than Doxorubicin (DOX). • Lower cytotoxicity toward healthy MCF10A cells than DOX. • Molecular docking confirmed binding to DNA-Topo II complex and DNA minor groove. [1] | | | Compounds 4b & 4c (2-piperazinyl quinoxaline derivatives) | Putative multi-target agents (c-Kit tyrosine kinase & P-glycoprotein) [2] | • Potent anti-proliferative activity (IC({50}) < 1 µM) against HCT-116 and SCOV3 cancer cell lines. [2] | | | Compound 3i (Ciprofloxacin-Thiazolidinedione hybrid) | Dual Topoisomerase I/II inhibitor [3] | • Anti-proliferative activity against LOX IMVI melanoma cells (IC({50}) = 25.4 µM). • Inhibited Topo I (IC({50}) = 4.77 µM) and Topo II (IC({50}) = 15 µM). • Induced apoptosis and S-phase cell cycle arrest. [3] | | | Compound 8d (Coumarin-piperazine-triazole hybrid) | Anti-tubercular and Anticancer (potential Acetyl-CoA synthetase inhibitor) [4] | • Potent anti-TB activity (MIC = 1.04 µM), more potent than Isoniazid. • Anti-proliferative activity against HeLa (IC({50}) = 12.42 µM) and MCF-7 (IC({50}) = 26.16 µM) cell lines. [4] | |

Detailed Experimental Protocols from Key Studies

The methodologies below, adapted from the cited research, provide a framework for validating the activity of piperazine-containing compounds.

1. Cytotoxicity and Anti-proliferative Assays The MTT assay is a standard colorimetric method for assessing cell viability and compound toxicity [2].

  • Procedure: Cells are seeded in culture plates and treated with different concentrations of the test compound. After incubation, MTT reagent is added. Living cells convert MTT into purple formazan crystals, which are dissolved, and the solution's absorbance is measured. The IC(_{50}) value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve [2].
  • Application: Used to evaluate compounds BS230 [1], 4b/4c [2], 3i [3], and 8d [4] against various cancer cell lines.

2. Enzymatic Inhibition Assays These measure a compound's ability to directly inhibit enzyme activity.

  • Topoisomerase Inhibition: For compound 3i, inhibition of Topo I and II was evaluated using enzymatic assays (e.g., relaxation assay for Topo I, decatenation assay for Topo II), where a reduction in the enzyme's catalytic function indicates inhibition [3].
  • Molecular Docking: Computational simulations predict how a compound interacts with a biological target.
    • Procedure: The 3D structure of the target protein or DNA is obtained from a database (e.g., PDB). The compound's structure is optimized and then docked into the target's binding site. The binding affinity (score) and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed [1] [2] [3]. This method was used to study the binding of BS230 to the DNA-Topo II complex [1] and of compounds 4b/4c to c-Kit and P-glycoprotein [2].

3. Apoptosis and Cell Cycle Analysis These flow cytometry-based methods investigate a compound's mechanism of action.

  • Apoptosis Assay: Uses fluorescent dyes like Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells) to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [3].
  • Cell Cycle Analysis: Cells are stained with PI, which binds to DNA. The DNA content of cells is measured, and the percentage of cells in different cell cycle phases (G1, S, G2/M) is determined [3].
  • Application: Used to demonstrate that compound 3i induces apoptosis and S-phase arrest in melanoma cells [3].

Experimental Workflow for Validating Piperazine-Based Compounds

The diagram below outlines the logical sequence of key experiments used in the cited studies to validate the activity of piperazine-containing compounds.

G cluster_B Mechanism of Action Investigation cluster_C Target Identification & Binding Analysis Start Compound Synthesis & Characterization A In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->A Pure compound B Mechanism of Action Investigation A->B Active compounds C Target Identification & Binding Analysis B->C Confirmed mechanism B1 Cell Cycle Analysis B->B1 B2 Apoptosis Assay B->B2 B3 Enzymatic Inhibition Assay B->B3 C1 Molecular Docking C->C1 C2 Fluorescence Spectroscopy C->C2

Interpretation of Key Findings

  • The Piperazine Motif is a Privileged Structure: The consistent appearance of the piperazine ring in diverse, biologically active compounds across these studies [1] [2] [3] underscores its value in medicinal chemistry. It often contributes to favorable water solubility, oral bioavailability, and target affinity [5].
  • Strategy of Molecular Hybridization: Many of the most promising compounds are hybrids. For example, 3i combines ciprofloxacin with thiazolidinedione [3], and 8d links coumarin, piperazine, and triazole [4]. This suggests that attaching a piperazine moiety to other active pharmacophores is a viable strategy for developing new multi-target agents.

References

Comparative Overview: Piperazinomycin vs. Polyene Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Piperazinomycin and the classic polyene antibiotics based on the retrieved data.

Feature This compound Polyene Antibiotics (Amphotericin B, Nystatin, Natamycin)
Discovery & Source Isolated in 1982 from Streptoverticillium olivoreticuli [1] [2] Discovered 1950s onwards; from Streptomyces species (e.g., S. nodosus, S. noursei) [3] [4]
Chemical Structure Molecular formula: C₁₈H₂₀N₂O₂; basic and lipophilic nature [1] [2] Macrolide ring with conjugated double bonds (e.g., Amphotericin B is a heptaene); amphoteric/zwitterionic character [3] [5] [6]
Primary Molecular Target Information missing from search results. Ergosterol in fungal cell membranes [7] [5] [6]
Antifungal Spectrum Active against fungi and yeasts; "especially against Trichophyton" [2] Broad-spectrum activity against most pathogenic yeasts and molds [3] [5]

| Proposed Mechanism of Action | Information missing from search results. | 1. Pore Formation (Amphotericin B, Nystatin): Causes membrane permeabilization and cell death [5]. 2. Sterol Sponge (Amphotericin B): Binds and extracts ergosterol, disrupting membrane function [6]. 3. Transport Inhibition (Natamycin): Inhibits membrane transport proteins without pore formation [7]. | | Therapeutic Use | Not commercially developed (based on available data). | Amphotericin B: Systemic, life-threatening infections (IV) Nystatin: Topical or oral for mucosal infections Natamycin: Topical, especially for ophthalmic infections [3] [4] [5] |

Experimental Data and Protocols

While detailed modern experimental data is not available in the search results, the methodologies from the original studies are outlined below.

For this compound

The early-stage research on this compound involved the following protocols [1] [2]:

  • Fermentation & Isolation: The antibiotic was produced by fermenting the Streptoverticillium strain. It was isolated from the mycelial cake using methanol extraction and from the broth filtrate by adsorption onto Amberlite XAD-2 resin, followed by elution with aqueous acetone.
  • Purification: Purification was achieved through sequential column chromatography on Sephadex LH-20 and Sephadex G-15, followed by preparative thin-layer chromatography (TLC) on silica gel.
  • Characterization: The structure was determined using high-resolution mass spectrometry (HR-MS) to establish the molecular formula and by examining spectroscopic properties.
  • Antifungal Assay: The biological activity was evaluated by testing its inhibitory effect against a panel of fungi and yeasts, which identified its particular potency against Trichophyton species.
For Polyene Antibiotics

Research into the mechanism of polyenes, particularly the distinction between pore-forming and inhibitory actions, employs several key techniques [7]:

  • Transcriptome Analysis: Used to identify changes in gene expression in response to the antibiotic. For example, germinating conidia of Aspergillus niger treated with natamycin showed significant up-regulation of genes encoding sugar and amino acid transporters, suggesting a cellular response to nutrient import blockade.
  • Radiolabeled/Uptake Assays: Direct measurement of nutrient transport inhibition.
    • Yeast or fungal cells are incubated with a radiolabeled or otherwise detectable substrate (e.g., arginine, glucose, proline).
    • The antibiotic is added, and the uptake of the substrate into the cells is measured over time.
    • A dose-dependent decrease in uptake indicates direct inhibition of transport proteins, as demonstrated with natamycin in S. cerevisiae and A. niger [7].
  • Lipid Bilayer (Membrane) Models: Synthetic membranes (liposomes/vesicles) are created using lipids and sterols (ergosterol for fungal models, cholesterol for mammalian models). The ability of the antibiotic to increase ion permeability (measured as K⁺ leakage) or cause hemolysis in red blood cells is used to classify and study their effects [8].

Research Workflow for Mechanism Elucidation

The following diagram illustrates a generalized experimental workflow that can be applied to characterize the mechanism of an antifungal compound like this compound, based on the approaches used for polyenes.

Research Gaps and Future Directions

It is important to note that the characterization of this compound appears to be incomplete. The search results do not provide information on its mechanism of action or its precise molecular target, which are critical areas for future research. Modern studies could reinvestigate this compound using the workflows above to:

  • Determine if it binds to ergosterol or other membrane components.
  • Elucidate whether it kills cells via pore formation, nutrient transport inhibition, or another pathway.
  • Compare its activity and toxicity profile directly with modern polyene formulations and derivatives.

References

Molecular docking studies Piperazinomycin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Piperazine-Based Derivatives

The table below summarizes key piperazine derivatives from recent research, their therapeutic targets, and docking results.

Derivative / Hybrid Structure Primary Therapeutic Target Key Biological Activity (IC₅₀ / MIC) Molecular Docking Insights Key Interactions Observed Citation
Benzimidazole-Piperazine Hybrids (e.g., 9L) Urease enzyme IC₅₀ = 0.15 ± 0.09 µM (vs. Std. Thiourea IC₅₀ = 23.11 µM) [1] Binds to the urease active site; nitro group at meta position is critical [1]. Strong electrostatic and hydrogen-bonding interactions with nickel ions and key residues in the active site [1]. [1] [2]
1,2-Benzothiazine-Piperazine Hybrid (e.g., BS230) DNA-Topo II complex & DNA minor groove Potent cytotoxicity against MCF7 cancer cells, outperforming doxorubicin in selectivity [3] Docked into both the DNA-Topo II complex and the DNA minor groove [3]. Binding to the minor groove confirmed via fluorescence spectroscopy; planar benzothiazine acts as chromophore [3]. [3]
Piperazine Phthalamide Metal Complexes (e.g., Cu complex) Bacterial target (vs. MRSA) Effective antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) [4] Performed to validate binding mode and affinity to bacterial targets [4]. Favorable binding energies and interactions confirmed potency against MRSA [4]. [4]
1,4-Diazepane-Linked Piperidine Derivatives (e.g., 6a, 6c, 6d) L-amino acid deaminase (6UF6) & LcpA ligase (5HXW) Potent antimicrobial activity against Gram-positive and Gram-negative bacteria [5] Compound 6b showed the best binding energy against both target proteins [5]. Highest number of interactions with active site residues of the target proteins [5]. [5]

Experimental Protocols for Key Studies

The methodologies behind these studies generally follow a convergent cycle of design, synthesis, biological testing, and computational validation.

G cluster_0 Key Techniques & Measurements Rational Design Rational Design Chemical Synthesis Chemical Synthesis Rational Design->Chemical Synthesis In Vitro Biological Assay In Vitro Biological Assay Chemical Synthesis->In Vitro Biological Assay Spectroscopy\n(1H NMR, 13C NMR, IR, LCMS) Spectroscopy (1H NMR, 13C NMR, IR, LCMS) Chemical Synthesis->Spectroscopy\n(1H NMR, 13C NMR, IR, LCMS) In Silico Molecular Docking In Silico Molecular Docking In Vitro Biological Assay->In Silico Molecular Docking IC50 / MIC Determination IC50 / MIC Determination In Vitro Biological Assay->IC50 / MIC Determination In Silico Molecular Docking->Rational Design  Guides further optimization Binding Affinity\n(Binding Energy, Ki) Binding Affinity (Binding Energy, Ki) In Silico Molecular Docking->Binding Affinity\n(Binding Energy, Ki) Interaction Analysis\n(H-bonds, hydrophobic, electrostatic) Interaction Analysis (H-bonds, hydrophobic, electrostatic) In Silico Molecular Docking->Interaction Analysis\n(H-bonds, hydrophobic, electrostatic)

Figure 1: Generalized Experimental Workflow for Piperazine Derivative Development

Here are the specific experimental details for the two most prominent studies from your search results:

  • Benzimidazole-Piperazine Hybrids as Urease Inhibitors [1] [2]:

    • Synthesis: A multi-step sequence involving condensation of anilines with chloroacetyl chloride, followed by reaction with vanillin, cyclization with 3,4-aminobenzoic acid, and final coupling with phenylpiperazine using TBTU as a coupling agent.
    • Biological Assay: The urease inhibitory activity was evaluated in vitro using jack bean urease. The degree of inhibition was measured by quantifying the ammonia production using indophenol method, with thiourea as the standard.
    • Molecular Docking: Docking simulations were performed to predict the binding mode of the synthesized compounds within the active site of the urease enzyme (typically from Canavalia ensiformis or Bacillus pasteurii), explaining the superior activity of nitro-substituted derivatives.
  • 1,2-Benzothiazine-Piperazine Hybrids as Anticancer Agents [3]:

    • Synthesis: The 1,2-benzothiazine scaffold was constructed and functionalized with phenylpiperazine-based side chains.
    • Biological Assay: Cytotoxicity was evaluated against healthy (MCF10A) and cancerous (MCF7) breast cell lines using assays like MTT. The ability of hybrids to enhance the effect of doxorubicin was also tested.
    • Molecular Docking & Spectroscopy: Docking was carried out against the DNA-Topo II complex (PDB ID: 5GWK) and double-stranded DNA. Fluorescence spectroscopy experiments provided proof of the compound's binding to the DNA minor groove.

Key Insights for Drug Development

The literature reveals several strategic insights relevant to researchers:

  • Piperazine as a Versatile Pharmacophore: Piperazine is consistently used to improve pharmacokinetic properties, particularly solubility and bioavailability, while its nitrogen atoms are critical for forming hydrogen bonds with enzyme targets [3] [1].
  • The Hybrid Molecular Approach: A powerful trend involves designing hybrid molecules that combine piperazine with other privileged structures (like benzimidazole or benzothiazine), creating compounds that can interact with multiple targets or binding sites simultaneously [3] [1].
  • Rationalizing Structure-Activity Relationships (SAR): Molecular docking is indispensable for explaining experimental SAR. For example, it clearly showed why a meta-nitro group on the phenyl ring of benzimidazole-piperazine hybrids led to dramatically higher urease inhibition due to optimal positioning in the active site [1].

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

296.152477885 Da

Monoisotopic Mass

296.152477885 Da

Heavy Atom Count

22

Wikipedia

13-Oxa-4,20-diazatetracyclo[12.2.2.2~3,6~.1~8,12~]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol

Dates

Last modified: 02-18-2024

Explore Compound Types